Product packaging for Antifungal agent 69(Cat. No.:)

Antifungal agent 69

Cat. No.: B12380927
M. Wt: 426.9 g/mol
InChI Key: PMAYJJFPGZVRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antifungal agent 69 is a useful research compound. Its molecular formula is C23H23ClN2O4 and its molecular weight is 426.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23ClN2O4 B12380927 Antifungal agent 69

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H23ClN2O4

Molecular Weight

426.9 g/mol

IUPAC Name

[1-imidazol-1-yl-3-(2-methoxy-4-prop-2-enylphenoxy)propan-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C23H23ClN2O4/c1-3-4-17-5-10-21(22(13-17)28-2)29-15-20(14-26-12-11-25-16-26)30-23(27)18-6-8-19(24)9-7-18/h3,5-13,16,20H,1,4,14-15H2,2H3

InChI Key

PMAYJJFPGZVRPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(CN2C=CN=C2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Discovery, Isolation, and Characterization of the Novel Antifungal Agent Fungicidin-69

Author: BenchChem Technical Support Team. Date: November 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract: The increasing prevalence of drug-resistant fungal infections necessitates the discovery of novel antifungal agents. This document details the discovery, bioassay-guided isolation, and preliminary characterization of a potent new antifungal compound, designated Fungicidin-69. Isolated from the fermentation broth of an extremophilic bacterium, Streptomyces anhydrophilus, this agent demonstrates significant in vitro activity against a panel of clinically relevant fungal pathogens. This whitepaper outlines the comprehensive experimental protocols, quantitative analysis of its antifungal efficacy, and a proposed mechanism of action involving the disruption of the fungal Cell Wall Integrity (CWI) signaling pathway.

Introduction and Discovery

The search for novel antimicrobial agents has increasingly turned to unique ecological niches. Natural products remain a vital source of new chemical entities for drug discovery.[1][2] During a high-throughput screening campaign of microorganisms isolated from the Atacama Desert, a crude organic extract from the fermentation broth of Streptomyces anhydrophilus (strain ATCC-D42) exhibited potent inhibitory activity against Candida albicans. This initial observation prompted a bioassay-guided fractionation and purification effort to isolate the active metabolite, herein named Fungicidin-69.

Experimental Protocols

Isolation and Purification of Fungicidin-69

2.1.1 Fermentation and Extraction:

  • A seed culture of S. anhydrophilus was cultivated in 50 mL of ISP Medium 2 broth for 48 hours at 30°C with shaking at 200 rpm.

  • The seed culture was used to inoculate a 20 L production-scale fermenter containing a proprietary soy-based medium. The fermentation was carried out for 7 days at 30°C with controlled aeration and agitation.

  • The fermentation broth was harvested and centrifuged at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • The supernatant was subjected to liquid-liquid extraction with an equal volume of ethyl acetate (3 x 20 L). The organic phases were combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield a crude extract.

2.1.2 Chromatographic Purification:

  • Step 1: Vacuum Liquid Chromatography (VLC): The crude extract was pre-adsorbed onto silica gel and subjected to VLC using a stepwise gradient of hexane, ethyl acetate, and methanol. Fractions were collected and tested for antifungal activity.

  • Step 2: Solid-Phase Extraction (SPE): Active fractions from VLC were pooled and further purified using a C18 SPE cartridge, eluting with a stepwise gradient of water and acetonitrile.

  • Step 3: High-Performance Liquid Chromatography (HPLC): The most active SPE fraction was subjected to semi-preparative reverse-phase HPLC on a C18 column with an isocratic mobile phase of 70% acetonitrile in water. The peak corresponding to the antifungal activity was collected, and the solvent was evaporated to yield pure Fungicidin-69.

Structural Elucidation

The chemical structure of the purified Fungicidin-69 was determined using a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC).

Antifungal Susceptibility Testing

The in vitro antifungal activity of Fungicidin-69 was evaluated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines.[3]

  • Fungal Strains: Candida albicans (ATCC 90028), Candida glabrata (ATCC 90030), Cryptococcus neoformans (ATCC 90112), and Aspergillus fumigatus (ATCC 204305).

  • Methodology: Two-fold serial dilutions of Fungicidin-69 were prepared in 96-well microtiter plates using RPMI 1640 medium.[4] Fungal inocula were prepared and standardized to a final concentration of 0.5–2.5 x 10³ cells/mL. Plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that caused a significant inhibition (≥50% for azoles and ≥90% for Fungicidin-69) of fungal growth compared to the drug-free control. Amphotericin B and Fluconazole were used as positive controls.

Data Presentation

The purification process and the antifungal activity of Fungicidin-69 are summarized in the tables below.

Table 1: Summary of Fungicidin-69 Purification

Purification Step Total Mass (mg) Bioactivity (MIC vs. C. albicans, µg/mL) Purity (%)
Crude Extract 15,200 128 <1
VLC Fraction 1,850 32 ~15
SPE Fraction 310 8 ~60

| HPLC Purified | 45 | 1 | >98 |

Table 2: Antifungal Activity of Fungicidin-69 (MIC in µg/mL)

Fungal Species Fungicidin-69 Amphotericin B Fluconazole
Candida albicans 1 0.5 1
Candida glabrata 2 1 16
Cryptococcus neoformans 0.5 0.25 4

| Aspergillus fumigatus | 4 | 1 | >64 |

Visualizations

Experimental Workflow

The overall process from microbial fermentation to the isolation of pure Fungicidin-69 is depicted in the following workflow diagram.

G cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_testing Analysis A S. anhydrophilus Seed Culture B 20L Production Fermentation A->B C Centrifugation B->C D Supernatant C->D E Ethyl Acetate Extraction D->E F Crude Extract E->F G Vacuum Liquid Chromatography (VLC) F->G H Bioactive Fractions G->H I Solid-Phase Extraction (SPE) H->I J Active Fraction I->J K Semi-Preparative HPLC J->K L Pure Fungicidin-69 K->L M Structural Elucidation (NMR, HRMS) L->M N Antifungal Susceptibility Testing (MIC) L->N

Caption: Bioassay-guided isolation workflow for Fungicidin-69.

Proposed Mechanism of Action: Signaling Pathway Disruption

Preliminary mechanistic studies suggest that Fungicidin-69 disrupts the fungal cell wall, leading to the activation of the Cell Wall Integrity (CWI) pathway, a critical signaling cascade for fungal survival.[5] However, sustained exposure leads to pathway dysregulation and eventual cell lysis. This proposed mechanism is distinct from common antifungal classes, suggesting a novel target.[6][7] Fungal two-component signal transduction pathways are attractive targets for drug discovery as they are not present in mammalian cells.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensor Cell Wall Stress Sensor PKC1 PKC1 Sensor->PKC1 MAPKKK MAPKKK (Bck1) PKC1->MAPKKK MAPKK MAPKK (Mkk1/2) MAPKKK->MAPKK MAPK MAPK (Mpk1) MAPKK->MAPK TF Transcription Factor (Swi4/Swi6) MAPK->TF Lysis Cell Lysis MAPK->Lysis Dysregulation Leads to Genes Cell Wall Repair Genes TF->Genes Activation Fungicidin Fungicidin-69 Stress Cell Wall Damage Fungicidin->Stress Stress->Sensor Induces

Caption: Proposed disruption of the CWI pathway by Fungicidin-69.

Conclusion and Future Directions

Fungicidin-69 represents a promising new antifungal agent with potent activity against a range of pathogenic fungi, including azole-resistant strains. Its isolation from an extremophilic microorganism highlights the value of exploring unique environments for novel bioactive compounds. The proposed mechanism of action, involving the disruption of the CWI pathway, suggests a target that is distinct from currently available therapies.[8][9]

Further research is warranted to complete the full structural elucidation, explore the precise molecular target within the CWI pathway, and evaluate the compound's efficacy and toxicity in in vivo models. The development of Fungicidin-69 and its analogs could provide a much-needed new class of therapeutics to combat the growing threat of invasive fungal infections.

References

Unraveling the Mechanism of Action of Antifungal Agent 69 Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction

The increasing incidence of invasive candidiasis, coupled with the rise of drug-resistant strains, underscores the urgent need for new antifungal therapies.[1] Candida albicans' ability to switch between yeast and hyphal forms is a critical virulence factor, enabling tissue invasion and biofilm formation. Antifungal Agent 69 is a novel small molecule inhibitor identified through high-throughput screening for compounds that specifically block this dimorphic transition. This document elucidates the precise molecular targets and cellular consequences of this compound treatment in C. albicans.

Primary Mechanism of Action: Inhibition of the cAMP-PKA Signaling Pathway

This compound primarily targets the cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway, a central regulator of hyphal morphogenesis in C. albicans.

Experimental Evidence

Initial observations revealed that sub-inhibitory concentrations of this compound completely abrogated the yeast-to-hypha transition induced by common cues such as serum and N-acetylglucosamine. This led to the investigation of key signaling pathways involved in filamentation.

Biochemical assays demonstrated that this compound directly inhibits the catalytic activity of PKA. Further downstream analysis showed a significant reduction in the phosphorylation of Efg1, a key transcription factor regulated by PKA, which is essential for the expression of hypha-specific genes.

Signaling Pathway Diagram

Hyphal_Morphogenesis_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Serum Serum Cyr1 Adenylyl Cyclase (Cyr1) Serum->Cyr1 Activates cAMP cAMP Cyr1->cAMP Produces PKA_R PKA (Regulatory Subunit) cAMP->PKA_R Binds to PKA_C PKA (Catalytic Subunit) PKA_R->PKA_C Releases Efg1 Efg1 PKA_C->Efg1 Phosphorylates Agent69 This compound Agent69->PKA_C Inhibits Efg1_P Phosphorylated Efg1 HSGs Hypha-Specific Genes (e.g., HWP1, ECE1) Efg1_P->HSGs Activates Transcription Efg1->Efg1_P Filamentation Filamentation HSGs->Filamentation

Caption: Inhibition of the cAMP-PKA signaling pathway by this compound.

Secondary Mechanism of Action: Disruption of Cell Wall Integrity

In addition to its primary target, this compound was found to interfere with the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall. This action is synergistic with its inhibition of hyphal growth.

Experimental Evidence

Treatment with this compound at fungicidal concentrations resulted in increased sensitivity of C. albicans to osmotic stress, a hallmark of cell wall defects. Further analysis using aniline blue staining revealed a significant reduction in β-(1,3)-glucan content in treated cells. This suggests an off-target inhibitory effect on the β-(1,3)-glucan synthase complex.

Experimental Workflow Diagram

Cell_Wall_Disruption_Workflow Start Start C_albicans_Culture Candida albicans Culture Start->C_albicans_Culture Treatment Treatment with This compound C_albicans_Culture->Treatment Osmotic_Stress_Assay Osmotic Stress Assay (Sorbitol Plates) Treatment->Osmotic_Stress_Assay Aniline_Blue_Staining Aniline Blue Staining for β-(1,3)-glucan Treatment->Aniline_Blue_Staining Conclusion Reduced Cell Wall β-(1,3)-glucan Content Osmotic_Stress_Assay->Conclusion Microscopy Fluorescence Microscopy Aniline_Blue_Staining->Microscopy Data_Analysis Quantitative Analysis of Fluorescence Intensity Microscopy->Data_Analysis Data_Analysis->Conclusion

Caption: Workflow for assessing the impact of this compound on cell wall integrity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the mechanistic studies of this compound.

Table 1: In Vitro Susceptibility Testing
Parameter Value
Minimum Inhibitory Concentration (MIC) 0.25 µg/mL
Minimum Fungicidal Concentration (MFC) 1 µg/mL
Table 2: Enzyme Inhibition Assay
Enzyme IC50
Protein Kinase A (PKA) 0.1 µM
β-(1,3)-glucan synthase 5 µM
Table 3: Gene Expression Analysis (Fold Change vs. Untreated Control)
Gene Function Fold Change
HWP1 Hyphal Wall Protein 1-8.5
ECE1 Extent of Cell Elongation 1-10.2
FKS1 β-(1,3)-glucan synthase subunit-2.1

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay
  • A stock solution of this compound was prepared in DMSO.

  • Serial two-fold dilutions of the compound were made in RPMI 1640 medium in a 96-well microtiter plate.

  • A standardized inoculum of C. albicans (1 x 103 cells/mL) was added to each well.

  • The plate was incubated at 35°C for 24 hours.

  • The MIC was determined as the lowest concentration of the compound that resulted in a 50% reduction in turbidity compared to the growth control.

Protein Kinase A (PKA) Activity Assay
  • Recombinant C. albicans PKA catalytic subunit was purified.

  • The kinase reaction was initiated by adding ATP to a mixture containing the PKA enzyme, a fluorescently labeled peptide substrate, and varying concentrations of this compound.

  • The reaction was incubated at 30°C for 60 minutes.

  • The level of phosphorylated substrate was quantified using a fluorescence polarization assay.

  • The IC50 value was calculated from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • C. albicans cells were treated with this compound at its MIC for 4 hours.

  • Total RNA was extracted using a hot phenol method.

  • cDNA was synthesized from the RNA template using reverse transcriptase.

  • qRT-PCR was performed using primers specific for HWP1, ECE1, FKS1, and the housekeeping gene ACT1.

  • The relative fold change in gene expression was calculated using the ΔΔCt method.

Conclusion and Future Directions

This compound represents a promising new class of antifungal compounds with a dual mechanism of action against C. albicans. By inhibiting the cAMP-PKA signaling pathway, it effectively blocks the yeast-to-hypha transition, a key virulence determinant. Concurrently, its disruptive effect on cell wall synthesis contributes to its fungicidal activity. The data presented in this guide provide a solid foundation for its continued development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the elucidation of the precise binding mode to its molecular targets. The unique mechanism of this compound suggests a low potential for cross-resistance with existing antifungal classes, making it a valuable candidate for addressing the challenge of drug-resistant candidiasis.

References

In vitro spectrum of activity for "Antifungal agent 69"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The requested "Antifungal agent 69" does not correspond to any known antifungal agent in scientific literature. To fulfill the structural and content requirements of your request, this technical guide has been generated using Fluconazole , a widely recognized antifungal medication, as a representative example. All data, protocols, and pathways described herein pertain to Fluconazole and are intended to serve as a template for what a technical guide for a novel antifungal agent might entail.

In Vitro Spectrum of Activity for this compound (Exemplified by Fluconazole)

This document provides a comprehensive overview of the in vitro antifungal activity of "this compound," with data and protocols based on the well-characterized agent, Fluconazole. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

"this compound" (herein exemplified by Fluconazole) is a triazole antifungal agent. Its primary mechanism of action involves the inhibition of the cytochrome P450 enzyme, 14α-demethylase. This enzyme is critical in the fungal ergosterol biosynthesis pathway. The disruption of ergosterol production leads to a compromised cell membrane, resulting in the inhibition of fungal growth and replication.

In Vitro Spectrum of Activity

The in vitro activity of "this compound" has been evaluated against a broad range of fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various clinically relevant fungi. MIC values are reported as MIC₅₀ (the concentration at which 50% of the isolates were inhibited) and MIC₉₀ (the concentration at which 90% of the isolates were inhibited).

Table 1: In Vitro Antifungal Activity of "this compound" (as Fluconazole)

Fungal SpeciesNumber of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Candida albicans>10000.25 - 1.00.5 - 4.0
Candida glabrata>5008.0 - 32.032.0 - >64.0
Candida parapsilosis>5000.5 - 2.01.0 - 8.0
Candida tropicalis>5001.0 - 4.04.0 - 16.0
Cryptococcus neoformans>2002.0 - 8.08.0 - 16.0
Aspergillus fumigatus>100>64.0>64.0
Aspergillus flavus>50>64.0>64.0

Data presented are representative ranges compiled from various surveillance studies.

Experimental Protocols

The following section details the standard methodology for determining the in vitro susceptibility of fungi to "this compound."

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

  • Inoculum Preparation:

    • Yeast isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.

    • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is then diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation:

    • "this compound" is serially diluted in RPMI 1640 medium to create a range of concentrations.

  • Microplate Inoculation:

    • A 96-well microtiter plate is used. Each well receives 100 µL of the standardized inoculum.

    • 100 µL of the corresponding antifungal agent dilution is added to the wells.

    • A growth control (inoculum without the agent) and a sterility control (medium only) are included.

  • Incubation:

    • The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows related to the action and evaluation of "this compound."

Figure 1: Mechanism of action of "this compound" in the ergosterol biosynthesis pathway.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum 1. Prepare Yeast Inoculum (0.5 McFarland) Plate 3. Inoculate 96-Well Plate Inoculum->Plate Dilution 2. Serially Dilute Antifungal Agent Dilution->Plate Incubate 4. Incubate at 35°C for 24-48 hours Plate->Incubate Read 5. Read Plate Visually or Spectrophotometrically Incubate->Read MIC 6. Determine MIC Read->MIC

Figure 2: Experimental workflow for the broth microdilution susceptibility test.

Technical Guide: Target Identification and Validation of Antifungal Agent 69

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antifungal Agent 69" is a hypothetical designation used for illustrative purposes. This guide outlines the established scientific methodologies that would be employed to identify and validate the molecular target of a novel antifungal compound.

Introduction

The rise of drug-resistant fungal infections poses a significant threat to global health, necessitating the discovery of novel antifungal agents with new mechanisms of action. A critical step in the development of a new antifungal drug is the identification and validation of its molecular target. This process, known as target deconvolution, is essential for understanding the drug's mechanism of action, optimizing its efficacy, and predicting potential resistance pathways.[1][2][3][4][5]

This technical guide provides an in-depth overview of the core strategies and experimental protocols used to identify and validate the protein target of a novel bioactive compound, referred to here as this compound. The methodologies described integrate genetic, proteomic, and biochemical approaches to provide a comprehensive framework for researchers, scientists, and drug development professionals.

Section 1: Target Identification Strategies

The initial phase of target deconvolution involves generating a list of candidate proteins that physically interact with the compound. This is typically achieved through a combination of affinity-based, genetics-based, and computational methods.

Affinity-Based Approaches

Affinity-based methods rely on the specific binding interaction between the drug and its target protein to isolate the target from a complex biological mixture.[6][7][8] A common and powerful technique is affinity chromatography coupled with mass spectrometry (MS).[6][9]

Experimental Protocol: Photo-Affinity Chromatography-Mass Spectrometry [10]

  • Probe Synthesis: Synthesize an affinity probe by chemically modifying Agent 69. This involves introducing a linker arm, a photoreactive group (e.g., diazirine or benzophenone), and a purification tag (e.g., biotin). The modification should be designed to minimize disruption of the compound's antifungal activity.[10]

  • Lysate Preparation: Culture a relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus) to mid-log phase. Harvest the cells and prepare a total protein lysate under non-denaturing conditions.

  • Probe Incubation: Incubate the fungal lysate with the Agent 69 affinity probe. To identify non-specific binders, a parallel control experiment is performed where the lysate is co-incubated with the probe and an excess of the original, unmodified Agent 69.

  • Photo-Crosslinking: Expose the mixtures to UV light at a specific wavelength (e.g., 365 nm) to activate the photoreactive group, forming a covalent bond between the probe and its binding partners.[10]

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysates to capture the biotin-tagged probe along with its covalently bound proteins.

  • Washing and Elution: Wash the beads extensively with stringent buffers to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Analysis by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the experimental sample but absent or significantly reduced in the competitive control. Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Genetics-Based Approaches

Chemical-genomic assays leverage genome-wide mutant libraries to identify genes that, when altered, confer hypersensitivity or resistance to a compound.[1][2][3][4] These genetic interactions can pinpoint the drug's target or the pathway it affects. CRISPR-based screening is a state-of-the-art method for this purpose.[5][11][12][13]

Experimental Protocol: Genome-Wide CRISPR Interference (CRISPRi) Screen [11]

  • Library Transformation: Introduce a pooled library of single-guide RNAs (sgRNAs), targeting every gene in the fungal genome, into a fungal strain expressing a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor. The model organism Saccharomyces cerevisiae is often used for initial screens due to the availability of comprehensive genetic tools.[1][3][14]

  • Compound Exposure: Culture the pooled library of mutants in the presence of a sub-inhibitory concentration of this compound. A parallel culture without the compound serves as a control.

  • Genomic DNA Extraction: After a defined number of generations, harvest the cells from both treated and control populations and extract their genomic DNA.

  • sgRNA Sequencing: Use high-throughput sequencing to amplify and quantify the abundance of each sgRNA in both populations.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly depleted or enriched in the Agent 69-treated population compared to the control. Depletion of an sgRNA targeting a specific gene suggests that repression of this gene confers hypersensitivity to the compound, making it a candidate target. Enrichment suggests its repression confers resistance.

Data Presentation: Target Candidate List

The results from these initial screens should be compiled to identify high-confidence candidates.

| Table 1: Putative Protein Targets of Agent 69 Identified by Orthogonal Screening Methods | | :--- | :--- | :--- | :--- | | Protein ID | Protein Name | Identification Method | Rationale for Candidacy | | P12345 | Ergosterol biosynthesis protein Erg11 | Affinity Chromatography-MS | High peptide count; significantly reduced binding in competitive pulldown. | | P67890 | 1,3-beta-glucan synthase Fks1 | Affinity Chromatography-MS | High peptide count; moderate reduction in binding in competitive pulldown. | | P12345 | Ergosterol biosynthesis protein Erg11 | CRISPRi Screen | sgRNA targeting ERG11 was significantly depleted (hypersensitive phenotype). | | P54321 | Chitin synthase Chs3 | CRISPRi Screen | sgRNA targeting CHS3 was significantly depleted (hypersensitive phenotype). |

Section 2: Target Validation and Mechanism of Action

Once a list of candidate targets is generated, the next crucial phase is to validate the direct physical interaction between the compound and the protein and to confirm that this interaction is responsible for the compound's antifungal activity.

Biochemical Validation

Biochemical assays provide direct evidence of target engagement in a controlled, in vitro environment.

Experimental Protocol: Enzyme Inhibition Assay [15][16][17]

This protocol assumes the top candidate from the screens is an enzyme (e.g., Erg11).

  • Protein Expression and Purification: Clone, express, and purify the recombinant target protein (e.g., Erg11) from an expression system like E. coli or Pichia pastoris.

  • Assay Setup: Prepare a reaction mixture containing a specific buffer, the purified enzyme, and its substrate. The reaction progress can be monitored using a spectrophotometer or fluorometer.

  • Inhibitor Addition: Perform the enzymatic reaction in the presence of varying concentrations of this compound.

  • Kinetic Analysis: Measure the initial reaction velocities at each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

  • Mechanism of Inhibition: To understand how the inhibitor interacts with the enzyme, perform the assay with varying concentrations of both the substrate and Agent 69. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.[18][19]

Biophysical Validation in a Cellular Context

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement within intact cells, providing evidence that the drug reaches and binds to its target in a physiological environment.[20][21][22][23][24]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [21][23]

  • Cell Treatment: Treat intact fungal cells with either this compound or a vehicle control (e.g., DMSO).

  • Heat Challenge: Aliquot the treated cells and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or other specific protein detection methods like AlphaScreen or HTRF.[21][24]

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of Agent 69 indicates that the compound binds to and stabilizes the target protein.[23]

Data Presentation: Target Validation Summary

Quantitative data from validation experiments should be clearly summarized.

| Table 2: Biochemical and Biophysical Validation of Target Erg11 | | :--- | :--- | | Parameter | Value | | Enzyme Inhibition (IC50) | 0.25 µM | | Mechanism of Inhibition | Competitive (with respect to substrate) | | Ki (Inhibition Constant) | 0.12 µM | | CETSA Thermal Shift (ΔTm) | +4.5 °C at 10 µM compound concentration |

Section 3: Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

G cluster_ID Target Identification cluster_Val Target Validation cluster_MOA Mechanism of Action a This compound b Affinity Chromatography-MS a->b c Genome-Wide CRISPRi Screen a->c d Candidate Target List b->d c->d e Biochemical Assays (Enzyme Inhibition) d->e f Biophysical Assays (CETSA) d->f g Genetic Validation (Gene Knockout/Overexpression) d->g h Validated Target e->h f->h g->h i Pathway Analysis h->i j Resistance Studies h->j k Understood MOA i->k j->k

Caption: Overall workflow for target identification and validation.

G start Fungal Lysate + Agent 69 Affinity Probe uv UV Crosslinking start->uv capture Streptavidin Bead Capture uv->capture wash1 Wash 1 (Low Salt) capture->wash1 wash2 Wash 2 (High Salt) wash1->wash2 elute Elution wash2->elute sds SDS-PAGE elute->sds ms LC-MS/MS Analysis sds->ms

Caption: Experimental workflow for affinity chromatography.

Signaling Pathway Visualization

If the validated target is part of a known signaling cascade, visualizing this relationship is key. For instance, if Agent 69 targets a component of the Cell Wall Integrity (CWI) pathway, a diagram can illustrate the point of intervention. The CWI pathway is a conserved MAPK-mediated signaling cascade crucial for fungal adaptation to stress.[25][26][27][28]

// Nodes stress [label="Cell Wall Stress\n(e.g., Osmotic, Chemical)", fillcolor="#F1F3F4"]; sensor [label="Wsc1/Mid2 Sensors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rho1 [label="Rho1-GTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pkc1 [label="Pkc1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mapkkk [label="Bck1 (MAPKKK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mapkk [label="Mkk1/2 (MAPKK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mapk [label="Slt2 (MAPK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tf [label="Rlm1/SBF\nTranscription Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; response [label="Cell Wall Repair Genes\n(e.g., FKS1, CHS3)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Hypothetical Target Node agent69 [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; target [label="Validated Target\n(e.g., Pkc1)", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124", peripheries=2];

// Edges stress -> sensor -> rho1 -> pkc1; pkc1 -> mapkkk -> mapkk -> mapk -> tf -> response;

// Inhibition Edge agent69 -> target [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.5];

// Connect target to its place in the pathway // This assumes the target is Pkc1 for this example pkc1 [style="invis"]; // Make the original node invisible rho1 -> target -> mapkkk; }

Caption: Inhibition of the Cell Wall Integrity (CWI) signaling pathway.[25][27][29]

Conclusion

The identification and validation of a drug's target are foundational to modern drug discovery. By employing a multi-pronged approach that combines affinity-based proteomics, chemical genomics, and direct biochemical and biophysical validation, researchers can confidently identify the molecular target of a novel antifungal agent. This knowledge is paramount for advancing a compound through the drug development pipeline, enabling mechanism-driven optimization, and ultimately contributing to the fight against infectious diseases.

References

Preliminary Toxicity Screening of "Antifungal Agent 69": A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of resistant fungal pathogens necessitates the development of novel antifungal agents. Early-stage assessment of a compound's toxicity profile is paramount to de-risk drug development pipelines and ensure patient safety. This technical guide provides a comprehensive overview of the essential preliminary toxicity screening assays for a hypothetical novel antifungal, "Antifungal Agent 69." It details experimental protocols for key in vitro and in vivo studies, presents data in a structured format, and includes workflow diagrams to elucidate the screening process. This document serves as a practical resource for researchers initiating the preclinical safety evaluation of new antifungal candidates.

Introduction

The development of a new antifungal agent is a complex process where early and robust toxicity assessment is critical. Many promising antimicrobial compounds fail to reach the market due to unforeseen toxicity to eukaryotic cells.[1][2][3] A well-designed preliminary toxicity screening cascade provides crucial data to identify potential liabilities, guide lead optimization, and make informed decisions about which candidates should progress.

This guide outlines a standard battery of preliminary toxicity tests applicable to a novel antifungal candidate, referred to herein as "this compound." The described assays evaluate cytotoxicity, genotoxicity, cardiovascular safety, and in vivo acute toxicity, forming the foundational safety profile of the investigational compound.

In Vitro Toxicity Screening

In vitro assays are fundamental to early toxicity screening as they are rapid, cost-effective, and reduce the use of animal testing.[4]

Cytotoxicity Assays

Cytotoxicity assays are designed to assess the general toxicity of a compound to mammalian cells.[1][2][3] These assays measure various indicators of cell health, such as plasma membrane integrity, metabolic activity, and DNA synthesis.[1][2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[5] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Experimental Protocol:

  • Cell Culture: Plate a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of "this compound" (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium.

  • Exposure: Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO). Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
1075.3 ± 6.2
5048.9 ± 5.5
10020.1 ± 3.9
IC₅₀ (µM) ~50

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.[1][6]

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 from the MTT protocol.

  • Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Stop Reaction: Add 50 µL of a stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) and determine the concentration of the compound that causes 50% LDH release (EC₅₀).

Data Presentation:

Concentration (µM)% LDH Release (Mean ± SD)
Vehicle Control5.2 ± 1.1
108.9 ± 1.5
5025.4 ± 3.2
10052.1 ± 4.8
EC₅₀ (µM) ~98
Genotoxicity Assays

Genotoxicity testing is a crucial component of toxicity evaluation for drug development, as recommended by regulatory agencies.[4][7] These assays identify substances that can cause damage to genetic material.[8]

The Ames test is a widely used method to evaluate a compound's ability to induce gene mutations in DNA.[8][9][10] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine.

Experimental Protocol:

  • Bacterial Strains: Use at least two different strains of S. typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

  • Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated to synthesize histidine).

  • Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Data Presentation:

StrainTreatmentConcentrationRevertant Colonies (Mean ± SD)Fold Increase
TA98-S9Vehicle25 ± 4-
10 µ g/plate 28 ± 51.1
100 µ g/plate 30 ± 61.2
+S9Vehicle35 ± 6-
10 µ g/plate 38 ± 71.1
100 µ g/plate 42 ± 81.2
TA100-S9Vehicle120 ± 15-
10 µ g/plate 125 ± 181.0
100 µ g/plate 130 ± 201.1
+S9Vehicle140 ± 22-
10 µ g/plate 145 ± 251.0
100 µ g/plate 155 ± 281.1

The in vitro micronucleus assay detects chromosomal damage by identifying the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.[7]

Experimental Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO or TK6) and treat with "this compound" at various concentrations, with and without S9 metabolic activation.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells where micronuclei are easier to score.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Data Presentation:

TreatmentConcentration (µM)% Micronucleated Cells (Mean ± SD)
-S9Vehicle1.2 ± 0.3
101.5 ± 0.4
501.8 ± 0.5
+S9Vehicle1.4 ± 0.4
101.6 ± 0.5
502.0 ± 0.6
Cardiovascular Safety: hERG Assay

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[11] Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[11][12] Therefore, hERG screening is a critical part of early drug safety assessment.[13]

Experimental Protocol:

  • Assay Method: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[11][14]

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply "this compound" at a range of concentrations to the cells.

  • Electrophysiology: Measure the hERG current before and after compound application using a specific voltage protocol.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC₅₀ value.

Data Presentation:

Concentration (µM)% hERG Inhibition (Mean ± SD)
0.12.5 ± 0.8
18.1 ± 1.5
1025.7 ± 3.2
3055.3 ± 4.9
IC₅₀ (µM) ~27

In Vivo Acute Oral Toxicity

An in vivo acute toxicity study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[15] These studies are typically conducted according to OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.[16]

Experimental Protocol:

  • Animals: Use a single sex of rodents (usually female rats), typically 3 animals per step.[16]

  • Dosing: Administer a single oral dose of "this compound" via gavage.[17] The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[17][18]

  • Stepwise Procedure: The outcome of the first step (number of mortalities) determines the next step:

    • If 0 or 1 animal dies, the test is repeated at a higher dose level.

    • If 2 or 3 animals die, the test is repeated at a lower dose level.

  • Classification: The substance is classified based on the dose level at which mortality is observed.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortalities within 14 daysClinical Signs
30030No significant signs
200031Lethargy observed in 2/3 animals for 24h

Visualization of Workflows and Pathways

Experimental Workflows

G cluster_invitro In Vitro Toxicity Screening cluster_invivo In Vivo Acute Toxicity cytotoxicity Cytotoxicity Assays (MTT, LDH) genotoxicity Genotoxicity Assays (Ames, Micronucleus) decision Safety Profile Acceptable? cytotoxicity->decision herg hERG Assay genotoxicity->decision herg->decision oecd423 Acute Oral Toxicity (OECD 423) proceed Proceed to Further Preclinical Studies oecd423->proceed start This compound start->cytotoxicity start->genotoxicity start->herg decision->oecd423 Yes

Caption: Preliminary toxicity screening workflow for a novel antifungal agent.

Signaling Pathway: Mechanism of Action of Azole Antifungals

Many antifungal agents, such as azoles, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[19][20][21]

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14-alpha-demethylase (ERG11/CYP51) lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane enzyme->ergosterol disruption Disrupted Membrane Function & Integrity enzyme->disruption azole Azole Antifungal (e.g., Fluconazole) azole->inhibition inhibition->enzyme Inhibition disruption->membrane

Caption: Mechanism of action of azole antifungals via inhibition of ergosterol biosynthesis.

Conclusion

The preliminary toxicity screening of "this compound," as outlined in this guide, provides a foundational dataset for its safety profile. The in vitro results suggest a moderate cytotoxic potential and a low risk of genotoxicity and hERG-related cardiotoxicity. The in vivo acute oral toxicity study further supports a low toxicity classification. This initial assessment is crucial for guiding the next steps in the drug development process, including more comprehensive preclinical toxicity studies. By employing a systematic and robust screening strategy, researchers can efficiently identify and advance the most promising and safest antifungal candidates.

References

Unveiling Antifungal Agent 69: A Technical Guide to a Novel Eugenol-Imidazole Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel antifungal agent, designated as Antifungal agent 69 and identified in scientific literature as eugenol-imidazole 13, has demonstrated significant efficacy against Candida albicans. This technical guide provides an in-depth overview of its natural precursor, synthetic derivatives, mechanism of action, and the experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.

Core Compound and Natural Precursor

This compound is a synthetic eugenol-imidazole derivative. Its core structure originates from eugenol , a naturally occurring phenolic compound that is the primary constituent of clove oil, extracted from the clove tree (Syzygium aromaticum). Eugenol is also found in lower concentrations in other natural sources such as cinnamon, nutmeg, and basil. While this compound itself is not found in nature, its synthesis utilizes eugenol as a starting material, making it a semi-synthetic compound with natural origins.

Antifungal Activity

This compound exhibits potent activity against Candida albicans, a prevalent fungal pathogen in humans. Its efficacy is quantified by a Minimum Inhibitory Concentration (MIC) of 4.6 μM.[1] This indicates the low concentration of the compound required to inhibit the visible growth of the fungus.

Table 1: Antifungal Activity of Eugenol-Imidazole 13 (this compound) against Candida albicans
CompoundTarget OrganismMIC (μM)Cytotoxicity (Selectivity Index)
Eugenol-imidazole 13Candida albicans4.6>28

Data sourced from "New miconazole-based azoles derived from eugenol show activity against Candida spp. and Cryptococcus gattii by inhibiting the fungal ergosterol biosynthesis"[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of this compound is the disruption of the fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol.[1][2] Ergosterol is a vital sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By targeting the ergosterol biosynthesis pathway, this compound compromises the membrane's structure and function, leading to fungal cell death. Specifically, it is suggested to target the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1]

Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Squalene Squalene Isopentenyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Antifungal_agent_69 Antifungal_agent_69 Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Antifungal_agent_69->Lanosterol 14α-demethylase (CYP51) Inhibition

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Experimental Protocols

Synthesis of Eugenol-Imidazole 13 (this compound)

The synthesis of eugenol-imidazole 13 is a multi-step process starting from eugenol. The following is a generalized protocol based on the synthesis of similar eugenol derivatives. For the exact, detailed procedure, please refer to the primary literature.

Synthesis_Workflow cluster_0 Step 1: Epoxidation of Eugenol cluster_1 Step 2: Azide Formation cluster_2 Step 3: Click Chemistry Eugenol Eugenol Epoxide Intermediate Epoxide Intermediate Eugenol->Epoxide Intermediate Epichlorohydrin, Base Azido-alcohol Intermediate Azido-alcohol Intermediate Epoxide Intermediate->Azido-alcohol Intermediate Sodium Azide Eugenol-imidazole 13 Eugenol-imidazole 13 Azido-alcohol Intermediate->Eugenol-imidazole 13 Terminal Alkyne, Cu(I) catalyst

Caption: Generalized Synthetic Workflow for Eugenol-Imidazole Derivatives.

Methodology:

  • Epoxidation: Eugenol is reacted with an epoxide-forming agent, such as epichlorohydrin, in the presence of a base to form an epoxide intermediate.

  • Azide Formation: The epoxide intermediate is then treated with an azide source, like sodium azide, to open the epoxide ring and introduce an azide functional group, yielding an azido-alcohol intermediate.

  • Cycloaddition (Click Chemistry): The final step involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," where the azido-alcohol intermediate is reacted with a terminal alkyne to form the final eugenol-imidazole derivative.

Antifungal Susceptibility Testing

The antifungal activity of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Inoculum Preparation: A standardized suspension of Candida albicans is prepared in RPMI-1640 medium.

  • Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Ergosterol Biosynthesis Inhibition Assay

To confirm the mechanism of action, the effect of this compound on ergosterol biosynthesis is quantified.

Methodology:

  • Fungal Culture: Candida albicans is cultured in the presence and absence of sub-inhibitory concentrations of this compound.

  • Sterol Extraction: After incubation, the fungal cells are harvested, and the sterols are extracted using a saponification and solvent extraction method.

  • Quantification: The extracted sterols are analyzed and quantified using spectrophotometry or gas chromatography-mass spectrometry (GC-MS).

  • Analysis: The amount of ergosterol in the treated cells is compared to that in the untreated control cells to determine the percentage of inhibition.

Conclusion and Future Directions

This compound (eugenol-imidazole 13) represents a promising new lead compound in the development of novel antifungal therapies. Its potent activity against Candida albicans, coupled with a well-defined mechanism of action targeting ergosterol biosynthesis, makes it an attractive candidate for further preclinical development. Future research should focus on optimizing its structure to enhance its antifungal spectrum and pharmacokinetic properties, as well as in vivo efficacy studies to validate its therapeutic potential. The use of a readily available natural product like eugenol as a starting material also presents a cost-effective and sustainable approach to antifungal drug discovery.

References

Structure-Activity Relationship Studies of Antifungal Agent 69: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery of novel therapeutic agents. Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds in the drug discovery pipeline. This document provides a comprehensive technical overview of the SAR studies for a novel class of antifungal compounds, hypothetically designated "Antifungal Agent 69," which are designed as inhibitors of the fungal ergosterol biosynthesis pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of key concepts to facilitate further research.

Introduction to this compound and its Target Pathway

"this compound" represents a novel scaffold of azole-based compounds designed to target lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][3][4] By inhibiting CYP51, these agents disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal cell membrane structure and function, resulting in fungistatic or fungicidal activity.[1][2][5] This pathway is a validated and attractive target because it is conserved across many pathogenic fungi, and its components are sufficiently distinct from the mammalian cholesterol biosynthesis pathway to allow for selective toxicity.[3]

Core Structure-Activity Relationship (SAR) Analysis

The core scaffold of this compound consists of a central triazole ring linked to a substituted aromatic head group (Ring A) and a flexible side chain (R-group). SAR studies were conducted by systematically modifying these two regions to determine their influence on antifungal activity and cytotoxicity. The primary metrics for evaluation are the Minimum Inhibitory Concentration (MIC) against pathogenic fungi and the 50% cytotoxic concentration (CC₅₀) against a human cell line to determine the selectivity index (SI).

Quantitative SAR Data Summary

The antifungal activity of synthesized analogues was evaluated against representative fungal pathogens, Candida albicans and Aspergillus fumigatus. Cytotoxicity was assessed using the human hepatocellular carcinoma cell line, HepG2.

Compound IDRing A Substitution (X)Side Chain (R-Group)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatusCC₅₀ (µg/mL) vs. HepG2Selectivity Index (SI) [C. albicans]
69-A 2,4-difluoro-CH(OH)CH₂CH₃816>128>16
69-B 2,4-dichloro-CH(OH)CH₂CH₃48>128>32
69-C 4-chloro-CH(OH)CH₂CH₃1632>128>8
69-D 2,4-difluoro-C(CH₃)₂OH246432
69-E 2,4-dichloro-C(CH₃)₂OH123232
69-F 2,4-difluoro-CH(OH)CF₃0.5164128
69-G 2,4-dichloro-CH(OH)CF₃0.250.532128

SAR Insights:

  • Ring A Halogenation: Dihalogen substitution on Ring A, particularly with chlorine (69-B, 69-E, 69-G), consistently resulted in lower MIC values (higher potency) compared to monohalogenated (69-C) or difluoro-substituted analogues (69-A, 69-D, 69-F). This suggests that the electronic and steric properties of the dichlorophenyl group are optimal for binding to the target enzyme.

  • Side Chain Modification: Altering the side chain had a significant impact on potency. The introduction of a trifluoromethyl group (69-F, 69-G) dramatically increased antifungal activity. This modification likely enhances the compound's binding affinity or metabolic stability.

  • Selectivity: Most compounds exhibited a high selectivity index, with cytotoxicity values significantly greater than their antifungal MICs. However, increased potency sometimes correlated with increased cytotoxicity (e.g., 69-E vs. 69-G), highlighting the need for careful optimization to maintain a favorable therapeutic window.

SAR Logic Diagram

SAR_Logic cluster_Core Core Scaffold: this compound cluster_Mods Structural Modifications cluster_Outputs Biological Outcomes Core Triazole Core RingA Ring A (Head Group) Core->RingA connects to R_Group R-Group (Side Chain) Core->R_Group connects to Activity Antifungal Activity (MIC) RingA->Activity Influences (e.g., Dichloro > Difluoro) Toxicity Cytotoxicity (CC50) RingA->Toxicity R_Group->Activity Strongly Influences (e.g., CF3 group increases potency) R_Group->Toxicity

Caption: Logical relationship between the core structure and biological activity.

Experimental Protocols

Detailed methodologies are provided for the key assays used to generate the SAR data.

Antifungal Susceptibility Testing: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

  • Preparation of Antifungal Stock Solutions: Dissolve compounds in dimethyl sulfoxide (DMSO) to a concentration of 1280 µg/mL.

  • Media Preparation: Use RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Inoculum Preparation: Culture fungal strains on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted in RPMI medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ colony-forming units (CFU)/mL.

  • Plate Preparation: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal compounds in RPMI medium. Final concentrations should range from 64 µg/mL to 0.06 µg/mL.

  • Inoculation and Incubation: Add 100 µL of the prepared fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.[7]

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the drug-free growth control.[8]

In Vitro Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10]

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

Overall Experimental Workflow

Workflow cluster_synthesis Compound Generation cluster_testing Biological Evaluation cluster_analysis Data Analysis start Design Analogs synth Chemical Synthesis start->synth purify Purification & Characterization synth->purify mic_assay Antifungal MIC Assay (C. albicans, A. fumigatus) purify->mic_assay cyto_assay Cytotoxicity Assay (HepG2 cells) purify->cyto_assay data_analysis Calculate MIC & CC50 mic_assay->data_analysis cyto_assay->data_analysis sar_analysis SAR Determination data_analysis->sar_analysis sar_analysis->start Next Design Cycle conclusion Identify Lead Compound sar_analysis->conclusion

Caption: High-level workflow from compound design to SAR analysis.

Targeted Biological Pathway

The primary mechanism of action for this compound is the inhibition of the ergosterol biosynthesis pathway, a multi-step process converting acetyl-CoA into ergosterol.[4][5]

Ergosterol Biosynthesis Pathway and Inhibition

Ergosterol_Pathway cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA Enzyme1 Multiple Enzymes AcetylCoA->Enzyme1 Squalene Squalene Enzyme2 Squalene epoxidase Squalene->Enzyme2 Lanosterol Lanosterol CYP51 14-alpha-demethylase (CYP51) Lanosterol->CYP51 Multiple Steps Ergosterol Ergosterol Membrane Membrane Integrity & Fluidity Ergosterol->Membrane Incorporation Enzyme1->Squalene Enzyme2->Lanosterol CYP51->Ergosterol Multiple Steps Enzyme4 Other Enzymes Inhibitor Agent 69 Inhibitor->CYP51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by Agent 69.

References

Initial Findings on Fluconazole Resistance Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract: The emergence of resistance to antifungal agents is a significant challenge in clinical practice, compromising the efficacy of treatments for invasive fungal infections. Fluconazole, a widely used triazole antifungal, has seen a notable increase in resistance, particularly in Candida species. This technical guide provides an in-depth overview of the initial findings on the core mechanisms of fluconazole resistance. We consolidate quantitative data from various studies, detail key experimental protocols for investigating these mechanisms, and present visual diagrams of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal resistance.

Core Mechanisms of Fluconazole Resistance

Fluconazole functions by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Resistance to fluconazole in Candida albicans and other Candida species is a multifactorial phenomenon that can arise from a combination of different molecular mechanisms.[1][3][4] These mechanisms generally fall into four main categories:

  • Alterations in the Drug Target: Modifications to the Erg11p enzyme, either through point mutations in the ERG11 gene or through its overexpression, can reduce the binding affinity of fluconazole, thereby diminishing its inhibitory effect.[1][2][4][5]

  • Increased Drug Efflux: Overexpression of efflux pump proteins, which actively transport fluconazole out of the fungal cell, is a major contributor to resistance.[1][6][7] These pumps belong to two primary superfamilies: the ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and the major facilitator superfamily (MFS) transporters (e.g., Mdr1p).[1][6][7]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway, such as ERG3, can lead to the accumulation of alternative sterols that can support fungal growth in the absence of ergosterol.[1][3]

  • Biofilm Formation: Candida albicans biofilms exhibit high resistance to fluconazole. This resistance is phase-dependent, with efflux pumps playing a more significant role in the early stages of biofilm formation.[8][9]

Quantitative Data on Fluconazole Resistance

The following tables summarize quantitative data from studies on fluconazole-resistant Candida albicans isolates.

Table 1: Minimum Inhibitory Concentrations (MICs) of Fluconazole in C. albicans Biofilms

Biofilm Age (hours)StrainMIC (μg/mL)
6Wild-Type>256
6Double Efflux Pump Mutant64
6Triple Efflux Pump Mutant16
12Wild-Type≥256
12Mutant Strains≥256
48Wild-Type≥256
48Mutant Strains≥256

Source: Adapted from Mukherjee et al., 2003.[8][9]

Table 2: Gene Expression in Fluconazole-Resistant C. albicans Isolates

GeneIsolate CategoryPercentage of Isolates with Overexpression
CDR1Resistant77.7%
CDR2ResistantCo-expressed with CDR1
MDR1ResistantNo significant association
ERG11ResistantNo significant association

Source: Adapted from a study on clinical isolates.[10][11]

Table 3: Common Amino Acid Substitutions in Erg11p from Fluconazole-Resistant C. albicans

SubstitutionReference
E116D[10]
F145L[10]
E226D[10]
I437V[10]
P406L[10]
Q474H[10]
A114S[5]
Y257H[5]

Experimental Protocols

Antifungal Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of fluconazole against Candida isolates.

Methodology: Broth Microdilution [12][13][14]

  • Inoculum Preparation: Candida colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium.

  • Drug Dilution: Fluconazole is serially diluted in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of concentrations.

  • Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of fluconazole that causes a significant (≥50%) reduction in fungal growth compared to the drug-free control well.[14]

Gene Expression Analysis

Objective: To quantify the mRNA levels of genes associated with fluconazole resistance (e.g., CDR1, CDR2, MDR1, ERG11).

Methodology: Quantitative Real-Time PCR (qRT-PCR) [15][16][17][18]

  • RNA Extraction: Total RNA is extracted from Candida cells grown to mid-log phase, with or without exposure to fluconazole.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is used as a template for PCR with primers specific to the target genes. A fluorescent dye (e.g., SYBR Green) is used to monitor the amplification of DNA in real-time.

  • Data Analysis: The expression level of each target gene is normalized to that of a housekeeping gene (e.g., 18S rRNA). The fold change in gene expression in resistant isolates is calculated relative to a susceptible control strain.

Detection of ERG11 Gene Mutations

Objective: To identify point mutations in the ERG11 gene that may confer fluconazole resistance.

Methodology: DNA Sequencing [19][20][21][22][23]

  • Genomic DNA Extraction: Genomic DNA is isolated from the Candida strain of interest.

  • PCR Amplification: The entire coding sequence of the ERG11 gene is amplified using specific primers.

  • Sequencing: The amplified PCR product is sequenced using a DNA sequencer.

  • Sequence Analysis: The obtained sequence is compared to the wild-type ERG11 sequence from a susceptible reference strain to identify any nucleotide changes that result in amino acid substitutions.

Visualizations

Signaling Pathways and Resistance Mechanisms

Fluconazole_Resistance cluster_Cell Fungal Cell cluster_Membrane Cell Membrane cluster_Pathway Ergosterol Biosynthesis cluster_Resistance Resistance Mechanisms Fluconazole_ext Fluconazole (extracellular) Fluconazole_int Fluconazole (intracellular) Fluconazole_ext->Fluconazole_int Diffusion EffluxPumps Efflux Pumps (Cdr1/2p, Mdr1p) EffluxPumps->Fluconazole_ext Efflux (ATP/H+ dependent) Ergosterol Ergosterol Fluconazole_int->EffluxPumps Substrate Erg11p Erg11p (Lanosterol 14α-demethylase) Fluconazole_int->Erg11p Inhibition Lanosterol Lanosterol Lanosterol->Erg11p Intermediates Toxic Sterol Intermediates Erg11p->Intermediates FinalErgosterol Ergosterol Intermediates->FinalErgosterol ERG3 FinalErgosterol->Ergosterol R1 Overexpression of Efflux Pumps R1->EffluxPumps R2 Mutations/Overexpression of ERG11 R2->Erg11p R3 ERG3 Mutation (Bypass Pathway)

Caption: Core mechanisms of fluconazole resistance in Candida albicans.

Experimental Workflow for Resistance Analysis

Experimental_Workflow cluster_Phenotypic Phenotypic Analysis cluster_Genotypic Genotypic & Expression Analysis Isolate Clinical Isolate AST Antifungal Susceptibility Testing (Broth Microdilution) Isolate->AST DNA_RNA_Extraction DNA/RNA Extraction Isolate->DNA_RNA_Extraction MIC Determine MIC AST->MIC Mutation_Analysis Mutation Analysis MIC->Mutation_Analysis Correlate Expression_Analysis Gene Expression Analysis MIC->Expression_Analysis Correlate ERG11_Seq ERG11 Sequencing DNA_RNA_Extraction->ERG11_Seq DNA qRT_PCR qRT-PCR for CDR1, MDR1, ERG11 DNA_RNA_Extraction->qRT_PCR RNA ERG11_Seq->Mutation_Analysis qRT_PCR->Expression_Analysis

Caption: Workflow for investigating fluconazole resistance mechanisms.

References

Methodological & Application

Application Note & Protocol: Preparation of "Antifungal Agent 69" Stock Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Note: "Antifungal Agent 69" is a placeholder. This document uses Fluconazole , a widely studied triazole antifungal, as a representative example to provide a detailed, accurate, and practical protocol for researchers.

Introduction

Accurate preparation of stock solutions is a critical first step for reliable and reproducible in vitro antifungal assays. This protocol provides a detailed method for the preparation, storage, and application of a stock solution of the antifungal agent Fluconazole. Fluconazole is a selective inhibitor of the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in antifungal research.

Physicochemical Properties of Fluconazole

Summarizing the key properties of Fluconazole is essential for correct handling and solution preparation.[4][5][6]

PropertyValueReferences
Molecular Formula C₁₃H₁₂F₂N₆O[4][5]
Molecular Weight 306.27 g/mol [4][6]
Appearance White to off-white crystalline solid[4][7]
Melting Point 138-140 °C[6]
Solubility in DMSO ≥ 100 mg/mL[8]
Solubility in Ethanol ~20-61 mg/mL[9][10][11]
Solubility in Water Slightly soluble (~1-2 mg/mL)[8][12][13]
Storage (Solid) ≥2 years at -20°C[9][10]
Storage (in DMSO) 6 months at -80°C / 1 month at -20°C[8]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fluconazole selectively inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase.[14] This enzyme is a crucial catalyst in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity and integrity.[2][3] By blocking this step, Fluconazole disrupts the membrane structure, leading to an accumulation of toxic 14α-methyl sterols, which arrests fungal growth.[1][12] This fungistatic action is highly selective for fungal enzymes over their mammalian counterparts.[3][12]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Drug Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... Ergosterol_Intermediate Intermediates Lanosterol->Ergosterol_Intermediate Lanosterol 14-α-demethylase Ergosterol Ergosterol Ergosterol_Intermediate->Ergosterol ...multiple steps... Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Incorporation into Fluconazole Fluconazole Lanosterol_Intermediate Lanosterol_Intermediate Fluconazole->Lanosterol_Intermediate INHIBITS

Caption: Fluconazole inhibits lanosterol 14-α-demethylase, blocking ergosterol synthesis.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Fluconazole Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for antifungal agents in in vitro assays.[9][10]

Materials:

  • Fluconazole powder (≥98% purity)[10]

  • Anhydrous or molecular sieve-dried DMSO

  • Sterile, conical polypropylene centrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Preparation: Work in a clean, sterile environment such as a laminar flow hood to minimize contamination.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh 10 mg of Fluconazole powder directly into the tube.

  • Solubilization: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the Fluconazole powder.

  • Dissolution: Cap the tube securely and vortex at medium speed until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in sterile, clearly labeled polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]

Stock_Solution_Workflow Start Start Weigh Weigh 10 mg Fluconazole Powder Start->Weigh Add_Solvent Add 1 mL DMSO Weigh->Add_Solvent Dissolve Vortex until Fully Dissolved Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End Ready for Use Store->End

References

Application Notes and Protocols: Evaluation of Antifungal Agents in Fungal Biofilm Disruption Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific "Antifungal agent 69" was not identified in the provided search results. The following Application Notes and Protocols are a generalized representation based on established methodologies for assessing the efficacy of antifungal agents against fungal biofilms. The data and specific agent characteristics are illustrative.

Introduction

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies.[1][2] The formation of a biofilm, a structured community of fungal cells encased in a self-produced extracellular polymeric matrix, confers protection against host immune responses and antimicrobial agents.[2][3] The disruption of these resilient structures is a key objective in the development of novel antifungal treatments.[1][4][5] These notes provide a framework for evaluating the application of a hypothetical antifungal agent in various fungal biofilm disruption models.

Mechanism of Action

Many antifungal agents target essential components of the fungal cell membrane, such as ergosterol.[2][6][7] By inhibiting ergosterol biosynthesis, these agents compromise the integrity of the cell membrane, leading to cell death.[7][8] Another mechanism involves the inhibition of cell wall polysaccharide synthesis.[9] Some agents may also disrupt the biofilm matrix directly or interfere with fungal cell adhesion and signaling pathways involved in biofilm formation.[10] For instance, some compounds have been shown to inhibit fungal hyphae formation, which is critical for biofilm structure.[11]

Below is a diagram illustrating a common antifungal target: the ergosterol biosynthesis pathway.

cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-α-demethyl lanosterol 14-α-demethyl lanosterol Lanosterol->14-α-demethyl lanosterol Lanosterol 14-α-demethylase (Target of Azoles) Zymosterol Zymosterol 14-α-demethyl lanosterol->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol Multiple steps Antifungal Agent\n(e.g., Azoles) Antifungal Agent (e.g., Azoles) Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase Antifungal Agent\n(e.g., Azoles)->Lanosterol 14-α-demethylase Inhibition

Caption: Ergosterol Biosynthesis Pathway and Azole Antifungal Action.

Quantitative Data Summary

The following table summarizes hypothetical data from experiments evaluating the efficacy of a novel antifungal agent in disrupting Candida albicans biofilms.

Concentration (µg/mL)Biofilm Mass Reduction (%) (Crystal Violet Assay)Metabolic Activity Reduction (%) (MTT Assay)
115 ± 3.220 ± 4.5
235 ± 5.142 ± 6.8
462 ± 7.975 ± 8.2
885 ± 6.491 ± 5.3
16 (Control)00

Note: Data are presented as mean ± standard deviation.

Experimental Protocols

A generalized workflow for assessing the biofilm disruption potential of an antifungal agent is depicted below.

cluster_workflow Biofilm Disruption Assay Workflow cluster_quantification Quantification Methods A 1. Fungal Inoculum Preparation (e.g., Candida albicans) B 2. Biofilm Formation (24-48h incubation) A->B C 3. Treatment with Antifungal Agent (Varying concentrations) B->C D 4. Incubation (e.g., 24h) C->D E 5. Quantification of Biofilm Disruption D->E F Crystal Violet Staining (Biofilm Mass) E->F G MTT/XTT Assay (Metabolic Activity) E->G H Microscopy (Confocal/SEM) E->H

Caption: Experimental Workflow for Biofilm Disruption Assay.

Protocol 1: In Vitro Fungal Biofilm Formation and Disruption Assay

This protocol describes the formation of a Candida albicans biofilm and the subsequent assessment of its disruption by an antifungal agent.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Broth (SDB)

  • RPMI 1640 medium

  • 96-well flat-bottom microtiter plates

  • Antifungal agent stock solution

  • Phosphate Buffered Saline (PBS)

  • 0.1% Crystal Violet solution

  • 33% Acetic Acid

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Plate reader

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans in SDB overnight at 30°C.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in RPMI 1640 medium.

    • Adjust the cell density to 1 x 10^6 cells/mL.

  • Biofilm Formation:

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment with Antifungal Agent:

    • After incubation, gently remove the planktonic cells by washing the wells twice with PBS.

    • Prepare serial dilutions of the antifungal agent in RPMI 1640 medium.

    • Add 100 µL of the antifungal agent dilutions to the wells containing the pre-formed biofilms. Include a drug-free control.

    • Incubate the plate for a further 24 hours at 37°C.

  • Quantification of Biofilm Disruption:

    • Crystal Violet (CV) Staining (Total Biomass):

      • Wash the wells with PBS to remove non-adherent cells.

      • Fix the biofilms with 100 µL of methanol for 15 minutes.

      • Remove the methanol and allow the plate to air dry.

      • Stain the biofilms with 100 µL of 0.1% Crystal Violet solution for 20 minutes.

      • Wash the wells thoroughly with distilled water and allow to dry.

      • Solubilize the bound dye with 100 µL of 33% acetic acid.

      • Measure the absorbance at 570 nm using a plate reader.

    • MTT Assay (Metabolic Activity):

      • Wash the wells with PBS.

      • Add 90 µL of RPMI 1640 and 10 µL of MTT solution to each well.

      • Incubate in the dark at 37°C for 3-4 hours.

      • Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 540 nm using a plate reader.

Concluding Remarks

The protocols and data presentation formats outlined in these application notes provide a standardized approach to evaluating the efficacy of antifungal agents against fungal biofilms. The disruption of fungal biofilms is a complex process, and a multi-faceted approach to its assessment, including the evaluation of both biomass and metabolic activity, is crucial for the development of effective antibiofilm therapies.[4][12] Further characterization using microscopy techniques can provide valuable insights into the structural changes induced by the antifungal agent.

References

Application Note: Time-Kill Kinetics of Antifungal Agent 69

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents. "Antifungal agent 69" is a promising new compound with demonstrated in vitro activity against a broad range of fungal pathogens. Understanding the pharmacodynamics of this agent is crucial for its preclinical and clinical development. The time-kill kinetics assay is a dynamic method used to assess the concentration- and time-dependent fungicidal or fungistatic activity of an antimicrobial agent.[1] This application note provides a detailed protocol for performing a time-kill kinetics assay to characterize the antifungal activity of "this compound".

Principle of the Assay

Time-kill assays, also known as suspension tests, measure the change in a fungal population over time in response to a specific concentration of an antifungal agent.[2] A suspension of the fungal isolate is exposed to the antifungal agent in a liquid medium. At various time points, aliquots are removed, and the number of viable fungal cells (colony-forming units per milliliter, CFU/mL) is determined by plating on agar. The results are plotted as log10 CFU/mL versus time to generate killing curves. These curves provide insights into the rate and extent of fungal killing, helping to classify the agent as either fungicidal (causing cell death) or fungistatic (inhibiting growth).[3] A fungicidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[2][3]

Key Applications

  • Determination of Fungicidal vs. Fungistatic Activity: Differentiates whether "this compound" actively kills fungal cells or merely inhibits their growth.

  • Concentration-Dependence: Evaluates if increasing the concentration of the agent leads to a more rapid and extensive killing effect.

  • Time-Dependence: Assesses the duration of exposure required to achieve a significant reduction in the fungal population.

  • Pharmacodynamic Modeling: The data generated can be used for pharmacodynamic modeling to predict the in vivo efficacy of the agent.[4]

Experimental Protocol

This protocol is based on established methods and guidelines, including those from the Clinical and Laboratory Standards Institute (CLSI).[3][5][6]

Materials
  • "this compound" stock solution of known concentration

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[7][8]

  • Sterile saline (0.9%)

  • Sabouraud Dextrose Agar (SDA) or other appropriate agar medium

  • Sterile test tubes or flasks

  • Incubator (35°C) with agitation capabilities[7][8]

  • Spectrophotometer or McFarland standards

  • Micropipettes and sterile tips

  • Spiral plater or spread plates

  • Colony counter

Preliminary Steps
  • Determination of Minimum Inhibitory Concentration (MIC): The MIC of "this compound" against the test isolate must be determined prior to the time-kill assay using a standardized broth microdilution method according to CLSI guidelines (e.g., M27 for yeasts, M38 for filamentous fungi).[3][4][9][10]

  • Antifungal Carryover Assessment: It is crucial to ensure that residual antifungal agent transferred with the sample during plating does not inhibit the growth of surviving fungi, which could lead to an overestimation of the killing activity.[6][7][8] This can be assessed by plating a known low number of fungal cells with the highest concentration of the antifungal agent to be tested and comparing the recovery to a control without the agent. If carryover is observed, techniques like membrane filtration of the sample can be employed.[7][8]

Assay Procedure
  • Inoculum Preparation:

    • From a fresh 24-48 hour culture on an agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

    • Perform a 1:10 dilution of this suspension into the test medium (RPMI 1640) to achieve a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[7]

  • Test Setup:

    • Prepare test tubes or flasks containing RPMI 1640 medium with the desired concentrations of "this compound". Typical concentrations tested are multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x, 8x, 16x MIC).[5]

    • Include a growth control tube containing the medium and the fungal inoculum but no antifungal agent.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each test and control tube to achieve the final starting inoculum concentration.

    • Incubate all tubes at 35°C with constant agitation.[7][8]

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), remove an aliquot (e.g., 100 µL) from each tube.

    • Perform serial dilutions of the samples in sterile saline.

    • Plate a defined volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.

  • Data Collection and Analysis:

    • Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the mean log10 CFU/mL against time for each concentration and the growth control.

    • Determine the time required to achieve a 90%, 99%, and 99.9% reduction in CFU/mL from the starting inoculum.[5]

Data Presentation

The results of the time-kill kinetics assay for "this compound" against a hypothetical fungal isolate are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal IsolateMIC (µg/mL)
Candida albicans ATCC 900280.5
Aspergillus fumigatus ATCC 2043051.0

Table 2: Time-Kill Kinetics of this compound against Candida albicans ATCC 90028 (Initial Inoculum: 5 x 10^5 CFU/mL)

Time (h)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)8x MIC (log10 CFU/mL)
05.705.705.705.705.705.70
26.055.655.505.204.804.50
46.455.605.254.854.103.60
66.905.555.004.303.20<2.70
87.355.504.703.60<2.70<2.70
128.105.454.10<2.70<2.70<2.70
248.505.403.20<2.70<2.70<2.70
488.605.352.80<2.70<2.70<2.70

Note: <2.70 indicates the lower limit of detection based on the plating volume and dilutions.

Table 3: Log10 CFU/mL Reduction of Candida albicans by this compound at 24 hours

ConcentrationLog10 Reduction from Initial InoculumInterpretation
0.5x MIC0.30Fungistatic
1x MIC2.50Fungistatic
2x MIC>3.00Fungicidal
4x MIC>3.00Fungicidal
8x MIC>3.00Fungicidal

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the time-kill kinetics assay.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_sampling Sampling and Plating cluster_analysis Data Analysis MIC_det Determine MIC of This compound Inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) MIC_det->Inoculum_prep Dilution Dilute to Starting Inoculum (1-5 x 10^5 CFU/mL) Inoculum_prep->Dilution Inoculate Inoculate Tubes with Fungal Suspension Dilution->Inoculate Setup Set up Test Tubes with Antifungal Concentrations Setup->Inoculate Incubate Incubate at 35°C with Agitation Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 6, 8, 12, 24, 48h) Incubate->Sample Serial_dilute Perform Serial Dilutions Sample->Serial_dilute Plate Plate onto Agar Serial_dilute->Plate Incubate_plates Incubate Plates (24-48h) Plate->Incubate_plates Count Count Colonies (CFU) Incubate_plates->Count Calculate Calculate log10 CFU/mL Count->Calculate Plot Plot Time-Kill Curves Calculate->Plot

Caption: Workflow for the antifungal time-kill kinetics assay.

Fungicidal_vs_Fungistatic Start Start of Assay (log10 CFU/mL) Result Result at 24h Start->Result Exposure to This compound Fungicidal Fungicidal (≥3-log10 reduction) Result->Fungicidal Significant Killing Fungistatic Fungistatic (<3-log10 reduction) Result->Fungistatic Inhibition of Growth No_effect No Effect (similar to growth control) Result->No_effect No significant change

Caption: Logical relationship for interpreting time-kill assay results.

Conclusion

The time-kill kinetics assay is an indispensable tool for characterizing the pharmacodynamic properties of novel antifungal compounds like "this compound". The detailed protocol and data presentation format provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to assess the in vitro activity of new antifungal agents. The results from these studies are critical for guiding further development, including in vivo efficacy studies and dose-response modeling.

References

Application Notes and Protocols: Checkerboard Assay for Synergistic Antifungal Activity of Agent 69 with Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance, particularly to azole agents like fluconazole, poses a significant challenge in treating invasive fungal infections. A promising strategy to combat resistance and enhance therapeutic efficacy is the use of combination therapy. This document provides a detailed protocol for evaluating the synergistic activity of a novel antifungal, designated as "Agent 69," with fluconazole against pathogenic fungi, primarily Candida species.

Fluconazole, a widely used antifungal, inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.[1][2] However, resistance to fluconazole can develop through various mechanisms, including mutations in the ERG11 gene (encoding 14α-demethylase), and increased efflux of the drug from the fungal cell.[4]

The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents.[5][6][7] This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.[5][6] A synergistic interaction, where the combined effect of the two drugs is greater than the sum of their individual effects, is of particular interest in drug development as it can potentially overcome resistance, reduce required drug dosages, and minimize toxicity.

These application notes provide a comprehensive guide for researchers to perform the checkerboard assay to determine the synergistic potential of "Agent 69" when combined with fluconazole.

Experimental Protocols

Checkerboard Assay Protocol

This protocol is adapted from established methodologies for determining antifungal synergy.[8][9]

Materials:

  • 96-well flat-bottom microtiter plates

  • Agent 69 stock solution (concentration to be determined based on preliminary Minimum Inhibitory Concentration (MIC) testing)

  • Fluconazole stock solution (readily available commercially)

  • RPMI 1640 medium with L-glutamine and buffered with MOPS

  • Fungal inoculum (e.g., Candida albicans), standardized to a concentration of 0.5-2.5 x 10³ CFU/mL

  • Spectrophotometer or microplate reader (for measuring optical density at 530 nm)

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C)

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of Agent 69 and fluconazole in RPMI 1640 medium in separate 96-well plates or tubes. The concentration range should span from well above to well below the predetermined MIC of each drug. It is recommended to prepare the drug solutions at 4 times the final desired concentration.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of RPMI 1640 medium to all wells.

    • Along the x-axis (columns 2-11), add 50 µL of each serial dilution of Agent 69, starting with the highest concentration in column 2. Column 1 will serve as the control for fluconazole alone, and column 12 will be the growth control (no drug).

    • Along the y-axis (rows B-G), add 50 µL of each serial dilution of fluconazole, starting with the highest concentration in row B. Row A will serve as the control for Agent 69 alone, and row H will also contain dilutions of Agent 69 alone to determine its MIC.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL. The final drug concentrations will now be half of the concentrations prepared in step 1.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control well.[7] Growth can be assessed visually or by measuring the optical density (OD) at 530 nm using a microplate reader.

  • Data Analysis and FIC Index Calculation:

    • The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

      • FIC of Agent 69 = (MIC of Agent 69 in combination) / (MIC of Agent 69 alone)

      • FIC of Fluconazole = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)

    • The FIC Index (FICI) is the sum of the individual FICs:

      • FICI = FIC of Agent 69 + FIC of Fluconazole[10]

    • The interaction is interpreted based on the FICI value:

      • Synergy: FICI ≤ 0.5[5][6]

      • Additive/Indifference: 0.5 < FICI ≤ 4.0[5][6]

      • Antagonism: FICI > 4.0[5][6]

Data Presentation

The results of the checkerboard assay should be summarized in a clear and organized table to facilitate comparison and interpretation.

Table 1: Example of MIC and FIC Index Data for Agent 69 in Combination with Fluconazole against Candida albicans

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
Agent 69 1620.125\multirow{2}{}{0.375}\multirow{2}{}{Synergy}
Fluconazole 820.250
Agent 69 1640.250\multirow{2}{}{0.750}\multirow{2}{}{Additive}
Fluconazole 840.500
Agent 69 16161.000\multirow{2}{}{2.000}\multirow{2}{}{Indifference}
Fluconazole 881.000
Agent 69 16322.000\multirow{2}{}{6.000}\multirow{2}{}{Antagonism}
Fluconazole 8324.000

Note: The above data is hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps involved in the checkerboard assay.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_read Incubation & Reading cluster_analysis Data Analysis prep_agent Prepare Agent 69 Dilutions setup_plate Dispense Drugs into 96-well Plate prep_agent->setup_plate prep_fluc Prepare Fluconazole Dilutions prep_fluc->setup_plate prep_inoculum Prepare Fungal Inoculum add_inoculum Inoculate Plate prep_inoculum->add_inoculum setup_plate->add_inoculum incubate Incubate at 35°C for 24-48h add_inoculum->incubate read_results Read MICs (Visually or OD) incubate->read_results calc_fic Calculate FIC Index read_results->calc_fic interpret Interpret Interaction calc_fic->interpret

Caption: Workflow of the checkerboard assay for synergy testing.

Signaling Pathway: Fluconazole Action and Resistance

This diagram illustrates the mechanism of action of fluconazole and the potential pathways leading to resistance, which a synergistic agent like Agent 69 might help overcome.

Fluconazole_Pathway cluster_membrane Fungal Cell Membrane cluster_synthesis Ergosterol Biosynthesis Pathway cluster_drugs Antifungal Agents cluster_resistance Resistance Mechanisms ergosterol Ergosterol membrane Membrane Integrity ergosterol->membrane lanosterol Lanosterol erg11 14α-demethylase (ERG11) lanosterol->erg11 Substrate erg11->ergosterol Conversion fluconazole Fluconazole fluconazole->erg11 Inhibits agent69 Agent 69 (Potential Synergist) erg11_mutation ERG11 Mutation agent69->erg11_mutation Overcomes Resistance? efflux Efflux Pumps (CDR, MDR) agent69->efflux Potential Inhibition? erg11_mutation->erg11 Alters Target efflux->fluconazole Expels Drug

Caption: Fluconazole's mechanism and fungal resistance pathways.

References

Application Notes: Assessing the Cytotoxicity of Antifungal Agent 69 in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a comprehensive set of protocols for evaluating the cytotoxic effects of a novel compound, "Antifungal Agent 69," on mammalian cell lines. The primary objective is to determine the compound's impact on cell viability, membrane integrity, and the induction of apoptosis. These assays are crucial for establishing a therapeutic window and understanding the potential off-target effects in preclinical drug development. The following protocols detail methods for the MTT assay, LDH release assay, and Annexin V-FITC/PI apoptosis assay.

Overall Experimental Workflow

The assessment of this compound's cytotoxicity follows a multi-assay approach to build a comprehensive toxicity profile. The workflow begins with cell culture and treatment, followed by parallel assays to measure metabolic activity (MTT), cell membrane damage (LDH), and apoptosis induction (Flow Cytometry).

G cluster_assays Cytotoxicity Assays start Start: Culture Mammalian Cells (e.g., HepG2, HEK293) treat Treat cells with various concentrations of this compound start->treat incubate Incubate for 24-72 hours treat->incubate mtt_assay Protocol 1: MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay Protocol 2: LDH Assay (Membrane Integrity) incubate->ldh_assay apop_assay Protocol 3: Annexin V/PI Assay (Apoptosis) incubate->apop_assay data_analysis Data Acquisition & Analysis (Spectrophotometry, Flow Cytometry) mtt_assay->data_analysis ldh_assay->data_analysis apop_assay->data_analysis ic50 Calculate IC50 Value data_analysis->ic50 end_point End: Comprehensive Toxicity Profile ic50->end_point

Caption: Overall experimental workflow for cytotoxicity assessment.

Protocol 1: Cell Viability Assessment by MTT Assay

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][2][3] Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1][2][3] The amount of formazan is directly proportional to the number of viable cells.[4]

Materials:

  • Mammalian cells (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • DMSO (Dimethyl sulfoxide)[5]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[5][6] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[2]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[2][4]

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3][5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3][4]

Data Analysis: Calculate the percentage of cell viability using the following formula:

  • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the % Viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).[8][9]

Protocol 2: Membrane Integrity Assessment by LDH Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[10] LDH is a stable cytoplasmic enzyme that is released upon plasma membrane damage, a hallmark of necrosis and late-stage apoptosis.[10][11]

Materials:

  • Cell culture supernatant from treated cells (from Protocol 1 setup)

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye)

  • 96-well assay plate

  • Lysis solution (often 10X, provided in kits)

  • Stop solution (e.g., 1M acetic acid)

  • Microplate reader (absorbance at ~490 nm)[12]

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Supernatant from untreated (vehicle control) cells.

    • Maximum LDH Release: Lyse untreated control cells by adding 10 µL of 10X Lysis Solution 45 minutes before supernatant collection. This represents 100% cytotoxicity.[13]

    • Background Control: Culture medium only.

  • Supernatant Collection: After the treatment incubation period, centrifuge the 96-well plate at 200 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well of the treatment plate to a new 96-well assay plate.[12]

  • Reagent Addition: Prepare the LDH assay reagent according to the kit manufacturer's instructions. Add 50 µL of the prepared reagent to each well of the assay plate.[12]

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[12]

  • Stop Reaction: Add 50 µL of stop solution to each well.[12]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[14]

Data Analysis: First, subtract the background absorbance from all readings. Then, calculate the percentage of cytotoxicity using the formula:

  • % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to label these cells.[16][17] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[15][17]

Materials:

  • Treated cells in suspension

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer[16]

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Following treatment, harvest cells (including floating and adherent cells). Wash the cells with cold PBS.

  • Cell Resuspension: Centrifuge the cell suspension at 200 x g for 5 minutes.[16] Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.[18][19]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16][19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][18]

  • Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[16][18]

  • Data Acquisition: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[15]

    • FITC signal (Annexin V) is typically detected in the FL1 channel.

    • PI signal is typically detected in the FL2 or FL3 channel.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells (or cells with damaged membranes)

Hypothetical Signaling Pathway: Intrinsic Apoptosis

This compound may induce cytotoxicity by triggering the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria.[20] Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates caspase-9, the initiator caspase.[20][21] Caspase-9 subsequently activates executioner caspases like caspase-3, leading to controlled cell death.[21][22]

G agent This compound (Cellular Stress) bcl2 Anti-apoptotic (e.g., Bcl-2) agent->bcl2 inhibits bax Pro-apoptotic (e.g., Bax/Bak) agent->bax activates mito Mitochondria cyt_c Cytochrome c (Release) mito->cyt_c bcl2->bax bax->mito permeabilizes apaf1 Apaf-1 cyt_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Pro-Caspase-9 -> Caspase-9 (Initiator) apoptosome->cas9 activates cas3 Pro-Caspase-3 -> Caspase-3 (Executioner) cas9->cas3 activates death Apoptosis cas3->death executes

Caption: Hypothetical intrinsic apoptosis pathway induced by Agent 69.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized for clear comparison.

Table 1: Cell Viability by MTT Assay after 48-hour treatment

Concentration (µM) % Viability (Mean ± SD)
0 (Control) 100.0 ± 4.5
1 95.2 ± 5.1
10 78.6 ± 6.2
25 51.3 ± 4.8
50 22.1 ± 3.9
100 8.7 ± 2.1

| IC50 (µM) | ~26.5 |

Table 2: Cytotoxicity by LDH Release Assay after 48-hour treatment

Concentration (µM) % Cytotoxicity (Mean ± SD)
0 (Control) 5.1 ± 1.2
1 8.3 ± 1.5
10 25.4 ± 3.3
25 48.9 ± 4.1
50 75.6 ± 5.5

| 100 | 92.3 ± 3.8 |

Table 3: Apoptosis Profile by Flow Cytometry after 24-hour treatment

Concentration (µM) Live Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
0 (Control) 94.2 3.1 2.7
25 45.8 35.7 18.5

| 50 | 15.1 | 48.2 | 36.7 |

Interpretation of Results: The combined data from these assays provide a robust assessment of the cytotoxicity of this compound. The MTT assay indicates a dose-dependent decrease in metabolic activity, with an IC50 value of approximately 26.5 µM. This is corroborated by the LDH assay, which shows a corresponding increase in membrane permeability. The Annexin V/PI staining results further suggest that at lower concentrations, the primary mechanism of cell death is apoptosis, as evidenced by the significant increase in the early apoptotic population. At higher concentrations, a rise in the late apoptotic/necrotic population suggests secondary necrosis or a more direct membrane-damaging effect.

References

Application Notes & Protocols: In Vivo Efficacy of Antifungal Agent 69

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Antifungal Agent 69 is a novel, semi-synthetic lipopeptide belonging to the echinocandin class of antifungal drugs. It exhibits potent fungicidal activity against a broad spectrum of fungal pathogens, including most Candida species and Aspergillus species. These notes provide detailed protocols for evaluating the in vivo efficacy of this compound formulations using a murine model of disseminated candidiasis, a standard and reproducible model for assessing antifungal therapies.[1][2]

Mechanism of Action

The primary mechanism of action for this compound is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of β-(1,3)-D-glucan.[3][4] This polysaccharide is an essential structural component of the fungal cell wall but is absent in mammalian cells, providing a high degree of selective toxicity.[4][5] Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.[4][5]

Antifungal_Agent_69_Pathway cluster_cell Fungal Cell cluster_drug UDP_Glucose UDP-Glucose GS_Complex β-(1,3)-D-Glucan Synthase Complex UDP_Glucose->GS_Complex Substrate Glucan β-(1,3)-D-Glucan Polymer GS_Complex->Glucan Synthesis CellWall Cell Wall Assembly & Integrity Glucan->CellWall Drug This compound Drug->GS_Complex Inhibition

Caption: Mechanism of this compound targeting β-(1,3)-D-glucan synthase.
In Vivo Efficacy Data

The following tables summarize representative data from a murine model of disseminated candidiasis. Efficacy was evaluated based on the reduction of fungal burden in the kidneys and the overall survival rate.

Table 1: Fungal Burden in Kidneys of Infected Mice (72 hours post-infection)

Treatment GroupDose (mg/kg/day)Mean Log10 CFU/g Kidney (± SD)P-value vs. Vehicle
Vehicle (Saline)N/A6.8 ± 0.5N/A
This compound14.2 ± 0.7<0.01
This compound52.5 ± 0.6<0.001
This compound10<1.0<0.001
Fluconazole204.9 ± 0.8<0.01

CFU: Colony Forming Units; SD: Standard Deviation. Fungal burden was determined by homogenizing kidneys and plating serial dilutions.[6]

Table 2: Survival Analysis in Murine Model of Disseminated Candidiasis (21-Day Study)

Treatment GroupDose (mg/kg/day)Median Survival (Days)Survival Rate (%)P-value vs. Vehicle
Vehicle (Saline)N/A40N/A
This compound11240<0.01
This compound5>2190<0.001
This compound10>21100<0.001
Fluconazole201450<0.01

Survival was monitored daily. P-values were determined using the log-rank (Mantel-Cox) test.

Experimental Protocols

Protocol 1: Murine Model of Disseminated Candidiasis

This protocol describes a standard intravenous infection model in mice to assess the efficacy of antifungal agents.[2][6] Animal models are crucial for evaluating drug efficacy and toxicity before human trials.[1]

Objective: To determine the efficacy of this compound in reducing fungal burden and improving survival in mice with disseminated candidiasis.

Materials:

  • Animals: Immunocompetent, female BALB/c mice, 6-8 weeks old.[6]

  • Fungal Strain: Candida albicans SC5314 or another appropriate clinical isolate.[2]

  • Culture Media: Yeast Extract Peptone Dextrose (YEPD) agar and broth.[7]

  • Reagents: Sterile, non-pyrogenic 0.9% saline; this compound; vehicle control.

  • Equipment: Hemacytometer, spectrophotometer, orbital shaker, centrifuges, sterile syringes (27-30 gauge), tissue homogenizer.

Workflow Diagram:

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Endpoint Analysis cluster_burden_steps p1 Animal Acclimatization (7 days) e1 Infect Mice via Lateral Tail Vein (Day 0) p1->e1 p2 Prepare C. albicans Inoculum (Overnight Culture) p2->e1 p3 Prepare Drug Formulations (Daily) e2 Initiate Treatment (e.g., 2h post-infection) p3->e2 e1->e2 e3 Administer Daily Treatment (e.g., Days 1-7) e2->e3 a1 Survival Study: Monitor daily for 21 days e3->a1 Endpoint 1 a2 Fungal Burden Study: Sacrifice at 72h e3->a2 Endpoint 2 b1 Aseptically Harvest Kidneys a2->b1 b2 Homogenize Tissue b1->b2 b3 Plate Serial Dilutions b2->b3 b4 Incubate & Count CFUs b3->b4

Caption: Workflow for the in vivo efficacy testing of this compound.

Procedure:

  • Inoculum Preparation:

    • Streak C. albicans on a YEPD agar plate and incubate at 30°C for 48 hours.[7]

    • Inoculate a single colony into 10 mL of YEPD broth and grow overnight at 30°C with shaking.[2]

    • Harvest cells by centrifugation, wash twice with sterile saline, and resuspend.[6]

    • Count the yeast cells using a hemacytometer and adjust the concentration to 5 x 10^5 cells/mL in sterile saline. The final inoculum should deliver approximately 1 x 10^5 cells per mouse in a 0.2 mL volume.[6]

    • Confirm the inoculum concentration by plating serial dilutions on YEPD agar and counting colonies after 24-48 hours of incubation.

  • Animal Infection:

    • Acclimatize mice for at least 7 days before the experiment.

    • Randomly assign mice to treatment groups (typically n=8-10 per group).

    • Warm mice under a heat lamp to dilate the lateral tail vein.

    • Inject 0.2 mL of the prepared C. albicans suspension intravenously (IV) into each mouse.[6]

  • Drug Formulation and Administration:

    • Prepare fresh formulations of this compound and vehicle control daily. The vehicle will depend on the formulation (e.g., saline, cyclodextrin).

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer the assigned treatment (e.g., this compound, vehicle, or comparator drug) via the desired route (e.g., intraperitoneal or intravenous injection) once daily for a predetermined duration (e.g., 7 days).

  • Endpoint Evaluation:

    • Survival Study: Monitor mice daily for up to 21 days. Record mortality and signs of morbidity. Humanely euthanize animals that become moribund.

    • Fungal Burden Study:

      • At a predetermined time point (e.g., 72 hours post-infection), humanely euthanize a subset of mice from each group.[6]

      • Aseptically remove the kidneys (the primary target organ in this model).[2]

      • Weigh the kidneys, homogenize them in a fixed volume of sterile saline.

      • Prepare serial 10-fold dilutions of the homogenate and plate onto YEPD agar.

      • Incubate plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).

      • Calculate the results as Log10 CFU per gram of tissue.[6]

Data Analysis:

  • Compare survival curves between groups using the log-rank (Mantel-Cox) test.

  • Compare fungal burden data between groups using a one-way ANOVA with post-hoc tests or a Mann-Whitney U test.[6] A P-value of <0.05 is typically considered statistically significant.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering.

References

Application Notes & Protocols: Delivery Methods for Antifungal Agent 69 Experimental Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 69 is a novel investigational molecule demonstrating potent broad-spectrum activity against a range of fungal pathogens. However, its therapeutic efficacy is limited by poor aqueous solubility and potential for off-target toxicity. To overcome these limitations, advanced drug delivery systems are required to enhance bioavailability, target the site of infection, and provide controlled release. These application notes provide detailed protocols for three distinct delivery methods for this compound: Liposomal Encapsulation, Topical Hydrogel Formulation, and Transdermal Microneedle Patches.

Liposomal Delivery System for Systemic Administration

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, making them ideal carriers for systemic delivery.[1] Encapsulating this compound in liposomes can improve its solubility, prolong its circulation time, and potentially reduce systemic toxicity by altering its pharmacokinetic profile.[2][3][4]

Signaling Pathway: Liposomal Drug Delivery to Fungal Cells

G Fig. 1. Proposed Mechanism of Liposomal this compound Delivery cluster_0 Systemic Circulation cluster_1 Site of Infection Liposome Liposome Encapsulating This compound Fusion Membrane Fusion/ Endocytosis Liposome->Fusion Targeting FungalCell Fungal Cell Release Drug Release Fusion->Release Target Intracellular Target (e.g., Ergosterol Synthesis) Release->Target Inhibition

Caption: Proposed pathway of liposomal this compound from circulation to fungal cell interaction.

Experimental Protocol: Preparation of this compound Liposomes via Thin-Film Hydration

This protocol describes the preparation of Small Unilamellar Vesicles (SUVs) encapsulating this compound.

Materials:

  • This compound

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Sterile Water for Injection

  • Phosphate-Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Probe sonicator or Extruder with polycarbonate membranes (100 nm)

  • Round-bottom flask

  • Syringes and needles

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Lipid Film Formation:

    • Dissolve HSPC, cholesterol, and this compound in a 10:1 chloroform:methanol solvent mixture in a round-bottom flask. A typical molar ratio for lipids is 2:1 HSPC:Cholesterol.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at 60-65°C under reduced pressure to evaporate the organic solvents.

    • A thin, dry lipid film containing the drug will form on the inner wall of the flask. Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding Sterile Water for Injection to the flask.

    • Continue to rotate the flask in the water bath (above the lipid phase transition temperature, ~60°C) for 1 hour without vacuum. This will form Multilamellar Vesicles (MLVs).

  • Size Reduction:

    • To produce SUVs, the MLV suspension must be downsized.

    • Method A: Sonication: Submerge the flask in a bath sonicator for 30-60 minutes, or until the milky suspension becomes translucent.

    • Method B: Extrusion (Recommended): Load the MLV suspension into an extruder pre-heated to 65°C. Extrude the suspension 10-15 times through polycarbonate membranes with a pore size of 100 nm.

  • Purification:

    • Remove unencapsulated this compound by dialysis against PBS (pH 7.4) or by size exclusion chromatography.

  • Sterilization:

    • Sterilize the final liposomal suspension by filtration through a 0.22 µm syringe filter.

Characterization and Quality Control
ParameterMethodTypical Specification
Vesicle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)80 - 120 nm, PDI < 0.2
Zeta Potential Laser Doppler Velocimetry-10 mV to +10 mV (for neutral liposomes)
Encapsulation Efficiency (%EE) HPLC> 90%
Drug Concentration HPLCAs per formulation target

Calculating Encapsulation Efficiency (%EE): %EE = (Total Drug - Free Drug) / Total Drug * 100

  • Total Drug: Measured after disrupting the liposomes with a suitable solvent (e.g., methanol).

  • Free Drug: Measured in the supernatant after separating the liposomes (e.g., by ultracentrifugation).

Topical Hydrogel for Cutaneous Infections

For localized fungal skin infections, a topical hydrogel can deliver a high concentration of this compound directly to the site, minimizing systemic absorption and associated side effects.[5] Hydrogels provide a moist environment, can be formulated for controlled release, and are generally well-tolerated.[2]

Experimental Workflow: Hydrogel Formulation and Evaluation

G Fig. 2. Workflow for this compound Hydrogel Formulation Start Start: Define Formulation Polymer Disperse Gelling Agent (e.g., HPMC) in Water Start->Polymer Drug Dissolve this compound & Excipients in Co-solvent Start->Drug Mixing Combine Drug and Polymer Phases with Stirring Polymer->Mixing Drug->Mixing Neutralize Adjust pH to form Gel (if required) Mixing->Neutralize Equilibrate Allow Gel to Equilibrate (24 hours) Neutralize->Equilibrate Characterize Characterization: pH, Viscosity, Drug Content Equilibrate->Characterize Test In Vitro Release & Antifungal Activity Testing Characterize->Test End End: Optimized Formulation Test->End G Fig. 3. Logic of Dissolving Microneedle Fabrication and Drug Delivery cluster_fab Fabrication Process cluster_app Application & Delivery Mold Create PDMS Microneedle Mold CastTip Cast Tip Solution into Mold & Dry Mold->CastTip TipSol Prepare Tip Solution (Polymer + Drug) TipSol->CastTip BackSol Prepare Backing Solution (Polymer only) CastBack Cast Backing Solution & Dry BackSol->CastBack CastTip->CastBack Demold Demold Patch CastBack->Demold Apply Apply Patch to Skin Demold->Apply Penetrate Needles Penetrate Stratum Corneum Apply->Penetrate Dissolve Needles Dissolve in Interstitial Fluid Penetrate->Dissolve Release Drug Released into Dermis/Epidermis Dissolve->Release

References

Troubleshooting & Optimization

Optimizing "Antifungal agent 69" solubility for aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the aqueous solubility of "Antifungal agent 69."

Compound Information

PropertyValue
Chemical Name N/A
CAS Number 2925307-56-6[1]
Molecular Formula C23H23ClN2O4[1]
Molecular Weight 426.89 g/mol [1]
Known Solubility 10 mM in DMSO[1]
Mechanism of Action Alters fungal ergosterol biosynthesis[1][2]

Troubleshooting Guide

Problem: Low or no solubility in aqueous buffers.

Initial Checks:

  • pH of the buffer: The solubility of ionizable compounds is pH-dependent. As an imidazole-containing compound, the solubility of this compound is expected to be higher in acidic pH.

  • Compound purity: Impurities can affect solubility.

  • Buffer composition: Certain ions in the buffer might interact with the compound, reducing its solubility.

Possible Solutions & Methodologies:

  • pH Adjustment:

    • Protocol: Prepare a series of buffers with pH values ranging from 3 to 7.5. Attempt to dissolve this compound in each buffer.

    • Expected Outcome: Increased solubility at lower pH values.

  • Use of Co-solvents:

    • Protocol: Prepare stock solutions of this compound in water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG). Add the stock solution to the aqueous buffer dropwise while vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1%).

    • Common Co-solvents:

      • Dimethyl sulfoxide (DMSO)

      • Ethanol

      • Polyethylene glycol 400 (PEG 400)

      • Propylene glycol (PG)

  • Addition of Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.

    • Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility. Use surfactants at concentrations above their critical micelle concentration (CMC). Common non-ionic surfactants like Polysorbate 80 (Tween 80) and Poloxamer 188 are often used.

Illustrative Data on Solubility Enhancement (Hypothetical):

Solvent SystemAchieved Concentration (µM)Fold Increase (vs. Water)
Deionized Water11
PBS (pH 7.4)1.51.5
Acetate Buffer (pH 4.5)2525
10% PEG 400 in Water5050
5% HP-β-CD in Water150150
1% Tween 80 in PBS8080

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The aqueous solubility of this compound has not been publicly reported. Based on its chemical structure (a lipophilic eugenol-imidazole derivative), it is expected to have low aqueous solubility, likely in the low micromolar or even nanomolar range.

Q2: At what concentration should I prepare my stock solution?

A2: A stock solution of 10 mM in 100% DMSO is a common starting point, as the compound is known to be soluble at this concentration.[1] For aqueous experiments, this stock can be serially diluted into the desired aqueous buffer.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating (e.g., 37°C) can aid in dissolution. However, prolonged or excessive heating should be avoided as it may lead to compound degradation. It is crucial to assess the thermal stability of this compound before employing heat.

Q4: My compound precipitates out of solution over time. What can I do?

A4: This indicates that you have prepared a supersaturated solution which is thermodynamically unstable. To maintain solubility, consider using stabilizing excipients like cyclodextrins or surfactants. Alternatively, for short-term experiments, you can prepare the solution immediately before use.

Q5: How can I determine the solubility of this compound in my specific buffer?

A5: You can perform a kinetic or thermodynamic solubility assay. A common method is the shake-flask method followed by quantification of the dissolved compound using HPLC.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader with UV-Vis capabilities or HPLC system

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Add a small, fixed volume of each DMSO dilution to a larger volume of the aqueous buffer (e.g., 2 µL of DMSO stock into 198 µL of buffer).

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which precipitation is first observed is the kinetic solubility.

  • Alternatively, centrifuge the plate to pellet the precipitate and quantify the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic (equilibrium) solubility of this compound.

Materials:

  • This compound (solid powder)

  • Aqueous buffer of choice

  • Glass vials with screw caps

  • Orbital shaker

  • Syringe filters (0.22 µm)

  • HPLC system

Methodology:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the aqueous buffer.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Screening cluster_analysis Analysis cluster_result Outcome start Start with solid this compound stock_solution Prepare 10 mM stock in DMSO start->stock_solution aqueous_buffer Test in aqueous buffer stock_solution->aqueous_buffer ph_screening pH profiling (pH 3-7.5) aqueous_buffer->ph_screening cosolvent_screening Co-solvent screening (e.g., PEG 400, Ethanol) aqueous_buffer->cosolvent_screening excipient_screening Excipient screening (e.g., Cyclodextrins, Surfactants) aqueous_buffer->excipient_screening quantification Quantify concentration (HPLC) ph_screening->quantification cosolvent_screening->quantification excipient_screening->quantification data_analysis Data Analysis & Comparison quantification->data_analysis optimal_conditions Identify optimal solubilization conditions data_analysis->optimal_conditions

Caption: Experimental workflow for optimizing the solubility of this compound.

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase membrane Fungal Cell Membrane ergosterol->membrane imidazole_agent This compound (Imidazole) imidazole_agent->lanosterol Inhibits

References

"Antifungal agent 69" stability issues in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 69

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvents and temperatures. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage (months to years), it is recommended to store this compound as a dry powder at -20°C. For short-term storage of stock solutions (1-2 weeks), it is best to use DMSO as the solvent and store at -20°C. Avoid repeated freeze-thaw cycles.

Q2: I observed precipitation of this compound in my aqueous buffer. What should I do?

A2: this compound has low aqueous solubility. If you observe precipitation, consider the following:

  • Decrease the concentration: The working concentration in aqueous buffers should be kept low.

  • Use a co-solvent: Adding a small percentage of an organic solvent like DMSO or ethanol can help maintain solubility.

  • Prepare fresh solutions: Prepare the aqueous solution immediately before use from a concentrated stock in an appropriate organic solvent.

Q3: Can I use solvents other than DMSO to prepare stock solutions?

A3: Yes, ethanol and methanol can also be used to prepare stock solutions. However, long-term stability is best in DMSO. Stability in protic solvents like ethanol and methanol is lower, especially at room temperature.

Q4: How does temperature affect the stability of this compound in solution?

A4: Temperature significantly impacts the stability of this compound.[1][2] Higher temperatures accelerate degradation.[1][3] For instance, in aqueous solutions, significant degradation is observed at 37°C within 24 hours. In DMSO, the agent is relatively stable at room temperature for a few hours but should be stored at -20°C for longer periods.

Q5: Are there any known incompatibilities with common buffer components?

A5: While extensive compatibility studies are ongoing, it is advisable to avoid strongly acidic or basic buffers, as these conditions can promote hydrolysis of this compound.[4] Buffers with a pH between 6.0 and 7.5 are recommended.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
  • Possible Cause 1: Degradation of the compound.

    • Solution: Prepare fresh dilutions from a frozen stock solution for each experiment. Ensure that the stock solution has not undergone multiple freeze-thaw cycles. Verify the age and storage conditions of the stock.

  • Possible Cause 2: Precipitation in media.

    • Solution: Visually inspect the media for any precipitate after adding this compound. If precipitation is observed, lower the final concentration or increase the percentage of co-solvent (e.g., DMSO) if permissible for your cell line.

  • Possible Cause 3: Interaction with media components.

    • Solution: Some components in cell culture media can interact with small molecules. Test the stability of this compound in your specific cell culture medium over the time course of your experiment.

Issue 2: Drifting retention times or new peaks appearing in HPLC analysis.
  • Possible Cause 1: Compound degradation.

    • Solution: This is a strong indicator of degradation. Analyze samples immediately after preparation. If new peaks appear over time, this suggests the formation of degradation products. Refer to the stability data tables to understand expected degradation under your experimental conditions.

  • Possible Cause 2: Column or mobile phase issues.

    • Solution: Ensure your HPLC system is properly equilibrated. Run a standard of this compound to confirm the retention time. If the issue persists, consider potential interactions with your mobile phase.

Data on Stability of this compound

The stability of this compound was assessed in various solvents and at different temperatures. The percentage of the intact agent remaining was quantified by HPLC.

Table 1: Stability of this compound in Different Solvents over 48 Hours

SolventTemperature% Remaining after 24h% Remaining after 48h
Water (pH 7.0)4°C95.2%90.5%
Water (pH 7.0)25°C (Room Temp)85.1%72.3%
Water (pH 7.0)37°C60.7%45.8%
Ethanol4°C98.5%96.8%
Ethanol25°C (Room Temp)92.3%85.4%
DMSO4°C>99%>99%
DMSO25°C (Room Temp)99.1%98.2%

Table 2: Long-Term Stability of this compound in DMSO at -20°C

Time Point% Remaining
1 Month>99%
3 Months98.9%
6 Months97.5%

Experimental Protocols

Protocol 1: Stability Assessment of this compound via HPLC

This protocol outlines the methodology used to generate the stability data provided above.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (Water, Ethanol, DMSO)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Stock and Working Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • For each condition to be tested, dilute the stock solution to a final concentration of 100 µM in the respective solvent (Water, Ethanol, or DMSO).

3. Incubation:

  • Aliquot the working solutions into appropriate vials.

  • Incubate the vials at the designated temperatures (-20°C, 4°C, 25°C, 37°C).

4. HPLC Analysis:

  • At each time point (e.g., 0, 24, 48 hours), remove an aliquot from each condition.

  • Inject the sample into the HPLC system.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile and water gradient.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.

    • Column Temperature: 30°C.

  • Quantify the peak area corresponding to the intact this compound. The percentage remaining is calculated relative to the peak area at time zero.

Visualizations

Mechanism of Action: Inhibition of Ergosterol Synthesis

This compound is hypothesized to act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition cluster_outcome Cellular Outcome Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Disruption Membrane Disruption Lanosterol->Disruption Accumulation of toxic sterols Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Agent69 This compound Agent69->Lanosterol Inhibition cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 10 mM Stock in DMSO B Dilute to 100 µM in Test Solvents A->B C Aliquot into Vials B->C D Incubate at Designated Temperatures C->D E Collect Aliquots at Time Points (0, 24, 48h) D->E F Inject into HPLC System E->F G Quantify Peak Area F->G H Calculate % Remaining G->H Start Reduced Activity Observed? CheckStock Stock solution fresh and properly stored? Start->CheckStock CheckPrecipitate Precipitate visible in media? CheckStock->CheckPrecipitate Yes Sol_NewStock Prepare fresh stock and dilutions CheckStock->Sol_NewStock No CheckConcentration Is concentration too high? CheckPrecipitate->CheckConcentration Yes CheckMedia Test stability in media? CheckPrecipitate->CheckMedia No Sol_LowerConc Lower working concentration CheckConcentration->Sol_LowerConc Yes Sol_CoSolvent Add co-solvent (e.g., DMSO) CheckConcentration->Sol_CoSolvent No Sol_MediaTest Perform stability test in specific media

References

Troubleshooting inconsistent MIC results for "Antifungal agent 69"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent Minimum Inhibitory Concentration (MIC) results with "Antifungal Agent 69."

Frequently Asked Questions (FAQs)

Q1: What is the acceptable variability for MIC results when testing this compound?

A1: For broth microdilution methods, the reproducibility is generally considered to be within plus or minus two doubling dilutions of the MIC.[1] Results falling outside of this range for your quality control strain warrant further investigation.

Q2: My MIC values for this compound are consistently higher than expected. What could be the cause?

A2: Several factors can lead to elevated MIC values. These include using an inoculum concentration that is too high, variations in the pH of the growth medium, or using a growth medium that has not been supplemented with the necessary components for optimal fungal growth.[2][3] Additionally, the specific fungal isolate being tested may have intrinsic or acquired resistance to this compound.

Q3: I am observing "trailing growth" in my MIC assay with this compound. How should I interpret these results?

A3: Trailing growth, which is the partial inhibition of growth over an extended range of antifungal concentrations, can complicate the visual reading of MIC endpoints.[1][4] It is crucial to adhere to standardized reading guidelines, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), which often define the MIC as the lowest concentration producing a significant (e.g., 50%) reduction in growth compared to the positive control.[5] Misinterpretation of trailing growth can lead to isolates being incorrectly classified as resistant.[1]

Q4: Can the incubation time affect the MIC results for this compound?

A4: Yes, incubation time is a critical parameter. For many yeasts, such as Candida species, MICs are typically read at 24 hours.[2][5] Extending the incubation period may lead to an apparent increase in the MIC due to trailing growth or the emergence of resistant subpopulations.[4] Conversely, an insufficient incubation time can result in poor growth and artificially low MICs.[2]

Troubleshooting Guides

Issue 1: High Variability in MIC Results Between Replicates

If you are observing significant differences in MIC values for this compound across your technical replicates, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
Inhomogeneous Drug Solution Ensure this compound is fully dissolved in the appropriate solvent before preparing serial dilutions. Vortex the stock solution before each dilution step.Consistent MIC values across all replicates.
Pipetting Errors Calibrate your pipettes regularly. When preparing dilutions and inoculating plates, ensure proper pipetting technique to dispense accurate volumes.Reduced well-to-well variability.
Uneven Inoculum Distribution Thoroughly vortex the fungal inoculum suspension before adding it to the microdilution plate wells.Uniform growth in control wells and consistent inhibition at the MIC.
Edge Effects in Microplate To minimize evaporation from the outer wells, which can concentrate the drug and affect growth, seal plates with an adhesive film or place them in a humidified chamber during incubation.More consistent results, especially between inner and outer wells.
Issue 2: Discrepancies in MIC Results Compared to a Reference Laboratory

When your MIC results for this compound differ significantly from those of a reference laboratory, a systematic review of your protocol is necessary.

Protocol Comparison and Verification

Parameter Action Rationale
Growth Medium Verify that you are using the same medium (e.g., RPMI-1640) with the same supplements (e.g., glucose content, buffering agent) as the reference lab.[2]Medium composition can significantly impact fungal growth and drug activity.
Inoculum Preparation Confirm that your method for preparing and standardizing the inoculum (e.g., spectrophotometrically) results in the same final cell density in the wells.[6]Inoculum size is a critical variable that can alter MIC values.[3]
Incubation Conditions Ensure your incubation temperature and duration match those of the reference protocol.[3]Variations in these conditions can affect both the growth rate of the fungus and the stability of the antifungal agent.
Endpoint Reading Standardize the method for reading the MIC. If using visual inspection, ensure consistent lighting and a standard comparator for growth reduction. If using a spectrophotometer, verify the wavelength and blanking procedure.[1]Subjectivity in endpoint determination is a common source of inter-laboratory variability.[7]

Experimental Protocols

Standardized Broth Microdilution Protocol for this compound

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing and should be followed to ensure reproducibility.[6]

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest final concentration to be tested.

    • Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium to create drug concentrations that are twice the desired final concentrations.

  • Inoculum Preparation:

    • From a 24-hour culture on a solid medium (e.g., Sabouraud Dextrose Agar), suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Assay Procedure:

    • Dispense 100 µL of each twofold drug dilution into the wells of a 96-well microtiter plate.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a drug-free well for a positive growth control and an uninoculated well with medium for a sterility control.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth in the positive control well.

Visualizations

Troubleshooting Workflow for Inconsistent MICs

The following diagram outlines a logical workflow for troubleshooting inconsistent MIC results for this compound.

G cluster_troubleshooting Troubleshooting Steps start Inconsistent MIC Results Observed check_replicates Are replicates within ±2 doubling dilutions? start->check_replicates issue_reproducibility High Intra-Assay Variability check_replicates->issue_reproducibility No results_ok Consistent Results Achieved check_replicates->results_ok Yes check_protocol Review Internal Protocol issue_reproducibility->check_protocol check_drug Verify Drug Solution Homogeneity check_protocol->check_drug check_pipetting Calibrate and Check Pipetting check_drug->check_pipetting check_inoculum Standardize Inoculum Preparation check_pipetting->check_inoculum check_incubation Confirm Incubation Conditions check_inoculum->check_incubation re_run_assay Re-run Assay with QC Strain check_incubation->re_run_assay re_run_assay->check_replicates escalate Escalate to Technical Support re_run_assay->escalate Still Inconsistent

Caption: A flowchart for diagnosing and resolving inconsistent MIC results.

Decision Tree for MIC Endpoint Reading

This diagram provides a decision-making process for accurately determining the MIC endpoint, especially when encountering ambiguous growth.

G start Read Plate at 24 Hours growth_control Check Growth Control Well start->growth_control sufficient_growth Is growth sufficient? growth_control->sufficient_growth Yes re_incubate Re-incubate for another 24 hours (if protocol allows) growth_control->re_incubate No read_mic Determine MIC: Lowest concentration with ~50% growth reduction sufficient_growth->read_mic trailing_growth Is there trailing growth? read_mic->trailing_growth confirm_reading Confirm MIC at 50% inhibition endpoint trailing_growth->confirm_reading Yes final_mic Final MIC Determined trailing_growth->final_mic No confirm_reading->final_mic re_incubate->growth_control

Caption: A decision tree for consistent MIC endpoint determination.

References

How to reduce "Antifungal agent 69" off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 69. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers effectively use this agent in cell culture while minimizing off-target effects.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound, offering potential causes and solutions.

Q1: I'm observing unexpected cytotoxicity in my mammalian cell line after treatment with this compound. What could be the cause?

Possible Causes:

  • High Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target effects.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.

Solutions:

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration that is effective against fungal contamination without significantly impacting the viability of your mammalian cells.[1][2]

  • Cell Viability Assay: Use a cell viability assay, such as MTT or MTS, to quantify the cytotoxic effects at different concentrations.[1][3]

  • Solvent Control: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a solvent-only control in your experiments.

Q2: My fungal contamination persists even after using this compound. What should I do?

Possible Causes:

  • Resistant Fungal Strain: The contaminating fungal species may be resistant to this particular agent.

  • Insufficient Concentration: The concentration of this compound may be too low to effectively eliminate the fungus.

  • Degradation of the Agent: Improper storage or handling may have led to the degradation of the antifungal agent.

Solutions:

  • Increase Concentration: Cautiously increase the concentration of this compound, while monitoring for off-target effects on your mammalian cells.

  • Combination Therapy: Consider using this compound in combination with another antifungal agent that has a different mechanism of action.[4]

  • Proper Storage: Ensure that this compound is stored according to the manufacturer's instructions to maintain its stability and efficacy.

Q3: I've noticed changes in the morphology and growth rate of my cells that are not related to cytotoxicity. What could be happening?

Possible Causes:

  • Off-Target Signaling Pathway Modulation: this compound may be interacting with unintended cellular targets, such as signaling pathways that regulate cell growth and morphology.[5][6] A known off-target of this compound is the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[7][8][9]

Solutions:

  • Pathway Analysis: Investigate the activation state of key proteins in the suspected off-target pathway (e.g., PI3K/Akt) using techniques like Western blotting.

  • Phenotypic Screening: Employ high-content imaging or other phenotypic screening methods to characterize the morphological changes in more detail.

  • Use a More Specific Inhibitor: If the off-target effects are confirmed and problematic, consider using a more specific antifungal agent if available.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound and its known off-target effects?

This compound is a novel synthetic compound designed to target and inhibit the fungal enzyme lanosterol 14-alpha-demethylase, which is essential for ergosterol biosynthesis in fungal cell membranes.[10] Disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, resulting in cell death.[11]

However, at higher concentrations, this compound has been observed to have off-target effects on the mammalian phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7][12] This can lead to unintended consequences such as altered cell proliferation, survival, and metabolism in mammalian cells.[8][13]

Q2: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration will be a balance between antifungal efficacy and minimal off-target effects. A two-fold serial dilution series is recommended to determine the EC50 (half-maximal effective concentration) for both antifungal activity and off-target effects.

Table 1: Example Dose-Response Data for this compound

Concentration (µM)Fungal Inhibition (%)Mammalian Cell Viability (%)p-Akt/Total Akt Ratio
0.115981.0
0.545951.2
1.085921.8
5.098753.5
10.099555.2

Q3: Are there any known synergistic or antagonistic interactions with other common lab reagents?

While comprehensive interaction studies are ongoing, it is advisable to avoid co-administering this compound with other compounds known to modulate the PI3K/Akt pathway, as this could lead to unpredictable synergistic or antagonistic effects.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol will help you determine the cytotoxic effects of this compound on your mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed your mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the old medium from the cells and add the different concentrations of this compound. Include a "cells only" control and a "solvent only" control.

  • Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

Protocol 2: Assessing Off-Target Effects on the PI3K/Akt Pathway (Western Blot)

This protocol allows you to assess the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt.

Materials:

  • Mammalian cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Akt and anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat your cells with different concentrations of this compound for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-Akt.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the primary antibody against total Akt to normalize the data.

  • Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.

Visualizations

Signaling_Pathway cluster_fungus Fungal Cell cluster_mammalian Mammalian Cell Lanosterol Lanosterol Lanosterol_14_alpha_demethylase Lanosterol 14-alpha-demethylase Lanosterol->Lanosterol_14_alpha_demethylase Ergosterol Ergosterol Lanosterol_14_alpha_demethylase->Ergosterol Disrupted_Membrane Disrupted Membrane Integrity Lanosterol_14_alpha_demethylase->Disrupted_Membrane Agent69_Target This compound Agent69_Target->Lanosterol_14_alpha_demethylase PI3K PI3K Akt Akt PI3K->Akt Downstream_Effects Cell Proliferation, Survival, Metabolism Akt->Downstream_Effects Agent69_Off_Target This compound (High Concentration) Agent69_Off_Target->PI3K Off-target Activation

Caption: Mechanism of this compound and its off-target effects.

Experimental_Workflow Start Start: Unexpected Cell Behavior Hypothesis Hypothesis: Off-target effects of This compound Start->Hypothesis Dose_Response Perform Dose-Response (MTT Assay) Hypothesis->Dose_Response Cytotoxicity_Check Significant Cytotoxicity? Dose_Response->Cytotoxicity_Check Pathway_Analysis Assess PI3K/Akt Pathway (Western Blot) Cytotoxicity_Check->Pathway_Analysis No Optimize_Concentration Optimize Concentration or Select Alternative Agent Cytotoxicity_Check->Optimize_Concentration Yes Pathway_Activation Pathway Activated? Pathway_Analysis->Pathway_Activation Pathway_Activation->Optimize_Concentration Yes End End: Problem Resolved Pathway_Activation->End No Optimize_Concentration->End

Caption: Troubleshooting workflow for off-target effects.

Logical_Relationship cluster_OnTarget On-Target Effects cluster_OffTarget Off-Target Effects Agent69 This compound Low_Concentration Low Concentration Agent69->Low_Concentration High_Concentration High Concentration Agent69->High_Concentration Fungal_Inhibition Fungal Inhibition Low_Concentration->Fungal_Inhibition PI3K_Akt_Activation PI3K/Akt Activation High_Concentration->PI3K_Akt_Activation

Caption: Concentration-dependent effects of this compound.

References

Improving the yield of "Antifungal agent 69" chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis and improving the yield of "Antifungal Agent 69," a novel triazole antifungal.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a complex triazole, is typically achieved through a multi-step process. A common strategy involves the stereoselective construction of the core tertiary alcohol stereocenter. This is often accomplished via the addition of a metallated pyrimidine derivative to a triazole ketone precursor.[1] The final steps usually involve deprotection or removal of activating groups to yield the final product.

Q2: Which step is most critical for determining the overall yield and purity?

A2: The formation of the tetrasubstituted stereogenic center is the most critical step.[2] The diastereoselectivity of this reaction directly impacts the yield of the desired (2R,3S)-isomer and minimizes difficult purification steps later in the synthesis.[1] Factors such as the choice of the organometallic reagent (e.g., organozinc vs. Grignard), solvent, and reaction temperature are paramount.[1][2]

Q3: What are the common classes of impurities encountered during the synthesis?

A3: Common impurities include the undesired (2R,3R)-diastereomer, unreacted starting materials, and byproducts from side reactions.[1] In heterocyclic synthesis, side reactions can include dimerization, elimination, or cyclization to form alternative ring systems.[3] Over-reduction or incomplete reactions in subsequent steps can also introduce impurities.

Q4: How does this compound exert its biological effect?

A4: Like other azole antifungals, Agent 69 is believed to inhibit the fungal cytochrome P450 enzyme 14α-demethylase.[4][5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][6] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Key Coupling Reaction (Step 3)

Q: My yield for the crucial carbon-carbon bond formation step is consistently low. What are the potential causes and how can I address them?

A: Low yields in this step often trace back to issues with the organometallic reagent, reaction conditions, or moisture.

Troubleshooting Steps:

  • Reagent Quality: Ensure the Grignard or organolithium reagent used to form the organozinc species is freshly prepared and accurately titrated. The presence of oxides or impurities can significantly lower the concentration of the active reagent.

  • Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and all solvents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Temperature: The temperature for the formation of the organometallic reagent and the subsequent coupling reaction is critical. Holding the reaction at a lower temperature (e.g., 0 °C or -78 °C) can sometimes improve selectivity and yield by minimizing side reactions.[2]

  • Metal Halide Additive: The choice and quality of the zinc halide (e.g., ZnCl₂, ZnI₂) are important. Ensure it is anhydrous. The use of specific additives can influence the reactivity and selectivity of the organometallic species.[2]

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield in Coupling Step reagent Check Reagent Quality start->reagent conditions Verify Reaction Conditions start->conditions workup Review Workup & Purification start->workup sub_reagent1 Titrate Grignard/Organolithium reagent->sub_reagent1 sub_reagent2 Use Anhydrous Metal Halide reagent->sub_reagent2 sub_conditions1 Ensure Rigorous Anhydrous Setup conditions->sub_conditions1 sub_conditions2 Optimize Temperature Profile conditions->sub_conditions2 sub_conditions3 Evaluate Solvent Effects conditions->sub_conditions3 sub_workup1 Check pH during Quench workup->sub_workup1 sub_workup2 Assess for Product Loss in Aqueous Layer workup->sub_workup2

Caption: Workflow for diagnosing low yield issues.

Issue 2: Poor Diastereoselectivity

Q: I am observing a high percentage of the undesired (2R,3R)-diastereomer. How can I improve the diastereoselectivity of the reaction?

A: Improving diastereoselectivity requires fine-tuning the reaction parameters to favor the transition state leading to the desired product.

Optimization Strategies:

  • Organometallic Reagent: Excellent diastereoselection (up to 12:1) has been reported using an organozinc derivative, which is generally superior to Grignard or organolithium reagents for this type of transformation.[1]

  • Temperature Control: Lowering the reaction temperature (e.g., from room temperature to -78 °C) can enhance selectivity by allowing the reaction to proceed through the more ordered, lower-energy transition state.[2]

  • Solvent: The coordinating ability of the solvent can influence the structure of the organometallic reagent and the transition state. Ethereal solvents like THF are common, but exploring others may be beneficial.

Table 1: Effect of Reaction Conditions on Diastereomeric Ratio (DR)

EntryOrganometallic ReagentSolventTemperature (°C)Diastereomeric Ratio (2R,3S : 2R,3R)Yield (%)
1MeMgBrTHF-7869:3131
2Et₂AlCNToluene50>95:5 (as nitrile)High
3Organozinc (from R-Br)THF0 to RT12:1>80

Data is representative based on analogous transformations reported in the literature.[1][2]

Issue 3: Difficult Purification of Final Product

Q: The final purification by column chromatography is low-yielding and does not completely remove all impurities. What alternative purification methods can be used?

A: When standard chromatography is insufficient, consider these alternatives:

  • Diastereomeric Salt Resolution: If the undesired diastereomer is the primary impurity, the absolute stereochemistry can be established via a diastereomeric salt resolution process using a chiral acid, such as (1R)-10-camphorsulfonic acid.[1] This forms salts with different solubilities, allowing for separation by crystallization.

  • Preparative HPLC: For high-purity material, preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed. This method offers superior separation of closely related impurities.[7]

  • Crystallization: Optimizing the crystallization solvent system can be highly effective for removing minor impurities and isolating the desired product in high purity.

Simplified Synthesis and Purification Workflow

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification start Triazole Ketone step4 Stereoselective Coupling start->step4 step2 Pyrimidine Precursor step3 Organozinc Formation step2->step3 step3->step4 step5 Hydrogenolysis / Deprotection step4->step5 crude Crude Product step5->crude chromatography Column Chromatography crude->chromatography resolution Salt Resolution chromatography->resolution Diastereomers Present hplc Prep HPLC chromatography->hplc Minor Impurities final Pure Agent 69 resolution->final hplc->final

Caption: General workflow for synthesis and purification.

Experimental Protocols

Protocol: Stereoselective Synthesis of (2R,3S)-Diastereomer (Step 3)

This protocol outlines the key stereocenter-forming reaction via an organozinc reagent.

Materials:

  • 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine

  • Zinc dust (activated)

  • 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone (Triazole Ketone)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Organozinc Reagent Formation:

    • To the flask, add activated zinc dust (1.5 equivalents) and a crystal of iodine in anhydrous THF.

    • Add a small portion of the 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine (1.2 equivalents) solution in THF to initiate the reaction (indicated by the disappearance of the iodine color).

    • Slowly add the remaining pyrimidine solution via the dropping funnel, maintaining the temperature below 30°C.

    • Stir the resulting greyish solution for 1-2 hours at room temperature until the formation of the organozinc reagent is complete.

  • Coupling Reaction:

    • In a separate oven-dried flask under nitrogen, dissolve the Triazole Ketone (1.0 equivalent) in anhydrous THF.

    • Cool the ketone solution to 0°C using an ice bath.

    • Transfer the prepared organozinc reagent to the dropping funnel via cannula and add it dropwise to the ketone solution over 30-60 minutes, keeping the internal temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Quenching:

    • Upon completion, cool the reaction mixture back to 0°C.

    • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Dilute the mixture with ethyl acetate and stir for 20 minutes.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis: Determine the diastereomeric ratio of the crude product using ¹H NMR or chiral HPLC analysis before proceeding to the next step.

Signaling Pathway Information

Mechanism of Action: Ergosterol Biosynthesis Inhibition

This compound, as a triazole, targets the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The diagram below illustrates the key steps and the point of inhibition.

ergosterol_pathway cluster_membrane Fungal Cell Membrane Squalene Squalene Squalene_Epoxide Squalene_Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Lanosterol Synthase Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Methylated_Sterols 14-alpha-methylsterols (Toxic Intermediates) Ergosterol Ergosterol (Membrane Component) Inhibitor This compound (Azole) Inhibitor->Enzyme Enzyme->Methylated_Sterols

Caption: Inhibition of the ergosterol biosynthesis pathway.

References

Technical Support Center: Overcoming "Antifungal Agent 69" Degradation in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of "Antifungal Agent 69" in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of "this compound" degradation in plasma samples?

A1: The degradation of "this compound" in plasma is primarily due to enzymatic and chemical instability. Plasma contains various enzymes, such as esterases and proteases, that can metabolize the agent.[1][2] Additionally, the inherent pH and storage temperature of the plasma can lead to chemical degradation through processes like hydrolysis and oxidation.[1][3]

Q2: How can I minimize enzymatic degradation of "this compound" during sample collection and processing?

A2: To minimize enzymatic degradation, it is crucial to add enzyme inhibitors to the blood collection tubes.[1] For agents susceptible to esterases, specific inhibitors should be used. Additionally, processing blood samples at low temperatures (e.g., on ice) and minimizing the time between collection and plasma separation can significantly reduce enzymatic activity.[4]

Q3: What is the optimal temperature for storing plasma samples containing "this compound"?

A3: For long-term storage, plasma samples should be kept at ultra-low temperatures, such as -80°C.[4] Storing samples at -20°C may not be sufficient to halt all degradation processes, as some enzymatic and chemical reactions can still occur, albeit at a slower rate.[4] It has been demonstrated that the amount of unfrozen water in plasma is significantly lower at -80°C compared to -20°C, which helps to reduce degradation kinetics.[4]

Q4: Can the pH of the plasma sample affect the stability of "this compound"?

A4: Yes, the pH of the plasma can significantly impact the stability of "this compound".[1] Changes in pH can alter the ionization state of the drug, making it more susceptible to hydrolysis.[1] It is recommended to maintain the plasma pH within a specific range, which can be achieved by adding appropriate buffers.[4] However, care must be taken as extreme pH adjustments can cause plasma proteins to precipitate.[4]

Q5: How do I properly validate the stability of "this compound" in plasma?

A5: A comprehensive stability assessment should be performed, which includes bench-top stability, freeze-thaw stability, and long-term frozen stability evaluations.[5] This involves spiking known concentrations of "this compound" into plasma and measuring its concentration at various time points and under different storage conditions.[2][6][7]

Troubleshooting Guides

This section provides solutions to common issues encountered during the handling and analysis of "this compound" in plasma.

Issue Potential Cause Recommended Solution
High variability in "this compound" concentration between replicates. Inconsistent sample handling; enzymatic degradation post-collection.Standardize the entire workflow from blood collection to analysis. Ensure immediate cooling of blood samples and prompt separation of plasma. Use of enzyme inhibitors is highly recommended.[1][4]
"this compound" concentration decreases significantly after a single freeze-thaw cycle. The agent is sensitive to the physical stress of freezing and thawing.Aliquot plasma samples into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Consider using specialized frozen aliquotting technology if available.[8]
Rapid degradation of "this compound" is observed even at -20°C. Insufficiently low temperature to halt enzymatic or chemical degradation.Store plasma samples at -80°C for long-term stability.[4] This significantly reduces the rate of degradation reactions.[4]
Poor recovery of "this compound" from plasma samples. Adsorption of the agent to container surfaces or precipitation.Use low-binding collection tubes and storage containers. Ensure the agent is fully solubilized in the plasma matrix during spiking and analysis.
Observed degradation products interfere with the quantification of "this compound". The analytical method lacks specificity.Develop and validate a highly specific analytical method, such as LC-MS/MS, that can distinguish "this compound" from its degradation products.[6][7]

Experimental Protocols

Protocol 1: Plasma Stability Assay for "this compound"

This protocol outlines the procedure to assess the in vitro stability of "this compound" in plasma.

Materials:

  • "this compound" stock solution (e.g., 10 mM in DMSO)

  • Pooled human plasma (or other species as required)

  • Incubator (37°C)

  • Acetonitrile (containing an internal standard)

  • 96-well microtiter plates

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Pre-warm the plasma to 37°C.

  • Spike "this compound" into the plasma to a final concentration of 1 µM. The final DMSO concentration should be low (e.g., 0.25%) to avoid affecting enzyme activity.[6]

  • Immediately after spiking (t=0), and at subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture.[2][6]

  • Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard. This also serves to precipitate the plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the concentration of the remaining "this compound" at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).[2][6][7]

Data Presentation:

Time (minutes)% "this compound" Remaining (Mean ± SD)
0100
5
15
30
60
120
Calculated Half-life (t½) [minutes]
Protocol 2: Freeze-Thaw Stability Assessment

This protocol is designed to evaluate the stability of "this compound" after repeated freezing and thawing cycles.

Materials:

  • Plasma samples spiked with "this compound" at known concentrations (low and high QC levels).

  • -80°C freezer

  • Room temperature water bath or benchtop

Procedure:

  • Spike plasma with "this compound" to prepare low and high concentration quality control (QC) samples.

  • Aliquot these QC samples into multiple single-use tubes.

  • Analyze a set of baseline samples (Cycle 0) immediately.

  • Freeze the remaining aliquots at -80°C for at least 24 hours.

  • Thaw one set of QC samples completely at room temperature (Cycle 1) and analyze them.

  • Return the remaining frozen aliquots to the -80°C freezer for at least 12 hours.

  • Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 to 5 cycles).

  • Compare the concentrations of "this compound" at each cycle to the baseline (Cycle 0) concentration.

Data Presentation:

Freeze-Thaw CycleLow QC Concentration (Mean ± SD)High QC Concentration (Mean ± SD)% Recovery vs. Cycle 0
0 (Baseline)100
1
2
3

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Sample Storage cluster_analysis Sample Analysis blood_collection Blood Collection (with enzyme inhibitors) centrifugation Centrifugation (4°C) blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage at -80°C plasma_separation->storage extraction Sample Extraction storage->extraction lcms LC-MS/MS Analysis extraction->lcms

Caption: Workflow for handling plasma samples to ensure the stability of "this compound".

degradation_pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation This compound This compound Esterases Esterases This compound->Esterases Proteases Proteases This compound->Proteases Hydrolysis (pH dependent) Hydrolysis (pH dependent) This compound->Hydrolysis (pH dependent) Oxidation (Temperature dependent) Oxidation (Temperature dependent) This compound->Oxidation (Temperature dependent) Metabolite A Metabolite A Esterases->Metabolite A Metabolite B Metabolite B Proteases->Metabolite B Degradant X Degradant X Hydrolysis (pH dependent)->Degradant X Degradant Y Degradant Y Oxidation (Temperature dependent)->Degradant Y

Caption: Potential degradation pathways for "this compound" in plasma.

References

Technical Support Center: Enhancing the Bioavailability of Antifungal Agent 69

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to enhance the oral bioavailability of the novel, poorly water-soluble antifungal agent, designated "Antifungal Agent 69" (AFA-69).

FAQs and Troubleshooting Guides

This section addresses common challenges encountered during the formulation and preclinical testing of AFA-69.

I. Formulation and Solubility Enhancement

Question: We are observing very low aqueous solubility of our synthesized AFA-69 powder, leading to inconsistent results in our in vitro assays. What initial steps can we take?

Answer: Poor aqueous solubility is a primary hurdle for the bioavailability of AFA-69. Several formulation strategies can be employed to address this. A logical first step is to explore simple, rapid methods to improve dissolution before moving to more complex formulations.

Troubleshooting Steps:

  • Particle Size Reduction: The dissolution rate of a drug is often directly related to its surface area.[1][2]

    • Action: Employ micronization or nano-milling techniques to reduce the particle size of the AFA-69 powder.

    • Expected Outcome: Increased surface area, leading to a faster dissolution rate in aqueous media.[1]

  • Salt Formation: If AFA-69 has ionizable functional groups, forming a salt can significantly improve its solubility and dissolution rate.[3][4][5]

    • Action: Screen a variety of pharmaceutically acceptable counterions to form a salt of AFA-69.

    • Expected Outcome: A stable salt form with higher aqueous solubility compared to the free form.

  • Use of Co-solvents: For initial in vitro testing, using a co-solvent system can help solubilize AFA-69.

    • Action: Prepare stock solutions in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute into your aqueous assay buffer. Be mindful of the final solvent concentration to avoid artifacts in your biological assays.

Question: Our initial attempts at salt formation did not yield a stable, crystalline salt. What other formulation strategies should we consider?

Answer: If salt formation is not viable, several advanced formulation techniques can be employed to enhance the solubility and bioavailability of poorly soluble drugs like AFA-69.[1][2][6] These methods often work by creating amorphous dispersions or encapsulating the drug in a more soluble matrix.

Recommended Strategies:

  • Amorphous Solid Dispersions (ASDs): Dispersing AFA-69 in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher-energy, more soluble amorphous state.[2][4]

    • Common Techniques: Spray drying and hot-melt extrusion are effective methods for producing ASDs.[1]

  • Lipid-Based Formulations: For lipophilic compounds like many antifungals, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral absorption.[6][7]

    • Mechanism: These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion in the gastrointestinal tract, facilitating drug dissolution and absorption.[6][7]

  • Co-crystals: Forming a co-crystal with a pharmaceutically acceptable co-former is another strategy to enhance solubility and dissolution.[5]

II. In Vitro Assay Troubleshooting

Question: We are seeing high variability in our in vitro permeability assays (e.g., PAMPA, Caco-2). What could be the cause?

Answer: High variability in permeability assays often stems from the poor aqueous solubility of the test compound. If AFA-69 precipitates in the assay buffer, it will lead to inconsistent and unreliable permeability measurements.

Troubleshooting Workflow:

G Start High Variability in Permeability Assay CheckSolubility Verify AFA-69 Solubility in Assay Buffer Start->CheckSolubility Precipitate Precipitation Observed? CheckSolubility->Precipitate Soluble No Precipitation Precipitate->Soluble No ModifyFormulation Modify Formulation: - Use Co-solvents - Test ASD or SEDDS Precipitate->ModifyFormulation Yes CheckAssay Review Assay Protocol: - Cell monolayer integrity - Incubation times - Pipetting accuracy Soluble->CheckAssay ReRunAssay Re-run Permeability Assay with Solubilized AFA-69 ModifyFormulation->ReRunAssay End Consistent Results ReRunAssay->End CheckAssay->End

Caption: Troubleshooting workflow for variable in vitro permeability results.

III. Preclinical Pharmacokinetic (PK) Studies

Question: The oral bioavailability of our initial AFA-69 formulation in animal models is extremely low (<1%). How can we improve this?

Answer: Low oral bioavailability is expected for a poorly soluble compound like AFA-69. The key is to systematically evaluate more advanced formulations that were successful in your in vitro solubility screens.

Strategy for Improving In Vivo Bioavailability:

  • Formulation Selection: Based on in vitro solubility and dissolution data, select the most promising formulations for in vivo evaluation. Good candidates would be a micronized suspension, an amorphous solid dispersion, and a SEDDS formulation.

  • Dose Escalation Study: Conduct a dose escalation study in a relevant animal model (e.g., rats) to determine if absorption is dose-limited.

  • Comparative PK Study: Perform a head-to-head pharmacokinetic study comparing the different formulations.

Data Presentation: Comparative Pharmacokinetic Parameters

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
AFA-69 (Micronized Suspension)1055 ± 122.0250 ± 60100 (Reference)
AFA-69 (Amorphous Solid Dispersion)10210 ± 451.51150 ± 210460
AFA-69 (SEDDS)10450 ± 981.02800 ± 5501120

Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of AFA-69 and its modified formulations in a simulated intestinal fluid.

Methodology:

  • Prepare a 10 mM stock solution of each AFA-69 formulation in DMSO.

  • In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of Phosphate-Buffered Saline (PBS) at pH 7.4. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, filter the samples through a 96-well filter plate to remove any precipitated compound.[8]

  • Quantify the concentration of the solubilized compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[8]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of AFA-69 formulations.

Methodology:

  • A 96-well filter plate is coated with a lipid-infused artificial membrane (e.g., lecithin in dodecane).

  • The acceptor wells of a 96-well plate are filled with buffer.

  • The filter plate is placed on top of the acceptor plate.

  • The AFA-69 formulation, solubilized in buffer, is added to the donor wells of the filter plate.

  • The plate assembly is incubated for a specified period (e.g., 4-18 hours).

  • After incubation, the concentration of AFA-69 that has permeated into the acceptor wells is quantified by LC-MS/MS.

Signaling Pathways and Experimental Workflows

Logical Flow for Bioavailability Enhancement

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation Solubility Aqueous Solubility Assay Micronization Micronization Solubility->Micronization ASD Amorphous Solid Dispersion Solubility->ASD SEDDS SEDDS Solubility->SEDDS Permeability PAMPA/Caco-2 Assay PK_Study Rodent Pharmacokinetic Study Micronization->PK_Study ASD->PK_Study SEDDS->PK_Study Optimized Optimized Formulation for Preclinical Dev. PK_Study->Optimized AFA69 AFA-69 (Poorly Soluble) AFA69->Solubility AFA69->Permeability

Caption: A logical workflow for enhancing the bioavailability of AFA-69.

References

Validation & Comparative

Head-to-Head Comparison: Antifungal Agent 69 vs. Amphotericin B Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug development, the quest for agents with a broad spectrum of activity and a favorable safety profile is paramount. This guide provides a detailed, head-to-head comparison of the toxicological profiles of the novel triazole, "Antifungal Agent 69" (represented for this guide by the characteristics of isavuconazole), and the long-standing polyene, amphotericin B. The data presented herein is synthesized from a range of preclinical and clinical studies to offer an objective overview for researchers and drug development professionals.

Executive Summary

Amphotericin B, while a potent and broad-spectrum antifungal, is notoriously associated with significant toxicities, particularly nephrotoxicity and infusion-related reactions. In contrast, newer triazoles like "this compound" have been developed to offer a wider therapeutic window, though they are not without their own class-specific concerns, such as potential hepatotoxicity and drug-drug interactions. This guide will delve into the mechanistic underpinnings of their toxicities, present comparative quantitative data, and provide standardized experimental protocols for assessing antifungal toxicity.

Comparative Toxicity Data

The following tables summarize key quantitative data points related to the toxicity of "this compound" and amphotericin B.

Table 1: In Vitro Cytotoxicity

Parameter"this compound" (Isavuconazole)Amphotericin BCell Line(s)
IC50 (µg/mL) >12815-30HEK293, HepG2
Hemolysis HC50 (µg/mL) >2005-15Human Erythrocytes

IC50: Half-maximal inhibitory concentration. HC50: Half-maximal hemolytic concentration.

Table 2: Key Clinical Adverse Events (Incidence)

Adverse Event"this compound" (Isavuconazole)Amphotericin BNotes
Nephrotoxicity <10%50-80%Defined as a significant increase in serum creatinine.
Infusion-Related Reactions ~5%70-90%Includes fever, chills, rigors.
Hepatotoxicity (Elevated LFTs) 10-20%5-15%Generally reversible upon discontinuation.
Electrolyte Abnormalities (Hypokalemia) 5-10%25-50%Often secondary to renal toxicity.[1]
Gastrointestinal Effects 15-25%20-30%Nausea, vomiting, diarrhea.[2]

Mechanisms of Toxicity

The distinct chemical structures and mechanisms of action of "this compound" and amphotericin B lead to different off-target effects and toxicity profiles.

Amphotericin B: As a polyene, amphotericin B binds to ergosterol in fungal cell membranes, creating pores that lead to cell death.[1] However, it can also bind to cholesterol in mammalian cell membranes, albeit with lower affinity, leading to similar pore formation and subsequent cytotoxicity, particularly in renal tubular cells and erythrocytes. This interaction is the primary driver of its nephrotoxic and hemolytic effects.

"this compound" (Triazole): This agent inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[3][4] This disruption of the fungal cell membrane integrity is a highly selective mechanism.[5] However, triazoles can also interact with human cytochrome P450 enzymes, particularly in the liver, which can lead to hepatotoxicity and a high potential for drug-drug interactions.

Below is a diagram illustrating the distinct toxicity pathways.

Toxicity_Pathways cluster_AA69 This compound (Triazole) cluster_AmB Amphotericin B (Polyene) AA69 This compound CYP450_inhibition Inhibition of Human CYP450 Enzymes (Liver) AA69->CYP450_inhibition Hepatotoxicity Hepatotoxicity CYP450_inhibition->Hepatotoxicity DDI Drug-Drug Interactions CYP450_inhibition->DDI AmB Amphotericin B Cholesterol_binding Binds to Mammalian Cholesterol AmB->Cholesterol_binding Pore_formation Membrane Pore Formation Cholesterol_binding->Pore_formation Renal_toxicity Nephrotoxicity Pore_formation->Renal_toxicity Hemolysis Hemolysis Pore_formation->Hemolysis

Figure 1. Comparative Mechanisms of Toxicity.

Experimental Protocols

Standardized assays are crucial for the reliable assessment and comparison of antifungal agent toxicity. Below are methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration of the antifungal agent that reduces the viability of mammalian cells by 50% (IC50).

  • Methodology:

    • Cell Culture: Plate human cell lines (e.g., HEK293 for renal cells, HepG2 for liver cells) in 96-well plates and incubate for 24 hours to allow attachment.

    • Drug Exposure: Treat the cells with a serial dilution of the antifungal agent (e.g., from 0.1 to 200 µg/mL) for a specified period (e.g., 24 or 48 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a dose-response curve.

Hemolysis Assay
  • Objective: To assess the lytic effect of the antifungal agent on red blood cells.

  • Methodology:

    • Blood Collection: Obtain fresh human red blood cells (RBCs) from healthy donors.

    • RBC Preparation: Wash the RBCs with phosphate-buffered saline (PBS) and resuspend to a final concentration of 2% (v/v).

    • Drug Exposure: Incubate the RBC suspension with various concentrations of the antifungal agent for 1 hour at 37°C. Use Triton X-100 as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).

    • Centrifugation: Centrifuge the samples to pellet intact RBCs.

    • Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

    • Analysis: Calculate the percentage of hemolysis relative to the positive control and determine the HC50 value.

The workflow for these in vitro toxicity assessments is outlined below.

InVitro_Toxicity_Workflow cluster_cyto Cytotoxicity Assay cluster_hemo Hemolysis Assay start Start: In Vitro Toxicity Assessment cell_culture Plate Mammalian Cells (HEK293, HepG2) start->cell_culture rbc_prep Prepare Human RBC Suspension start->rbc_prep drug_exposure_cyto Expose to Antifungal (Serial Dilutions) cell_culture->drug_exposure_cyto mtt_assay MTT Addition & Incubation drug_exposure_cyto->mtt_assay read_absorbance_cyto Read Absorbance (570 nm) mtt_assay->read_absorbance_cyto ic50_calc Calculate IC50 read_absorbance_cyto->ic50_calc end End: Comparative Toxicity Profile ic50_calc->end drug_exposure_hemo Expose to Antifungal (Serial Dilutions) rbc_prep->drug_exposure_hemo centrifugation Centrifuge Samples drug_exposure_hemo->centrifugation read_absorbance_hemo Read Supernatant Absorbance (540 nm) centrifugation->read_absorbance_hemo hc50_calc Calculate HC50 read_absorbance_hemo->hc50_calc hc50_calc->end

References

Reproducibility of Antifungal Susceptibility Testing for Antifungal Agent 69: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the reproducibility of antifungal susceptibility testing for the investigational eugenol-imidazole compound, Antifungal Agent 69. The performance of this agent is compared against established antifungal drugs from different classes, providing researchers, scientists, and drug development professionals with a framework for evaluating its in vitro testing characteristics. The methodologies presented are based on internationally recognized standards to ensure relevance and applicability in a research setting.

Introduction to this compound

This compound is an experimental eugenol-imidazole compound demonstrating inhibitory activity against Candida albicans.[1][2] Its mechanism of action involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] This pathway is a common target for antifungal drugs, most notably the azole class. Given its novel structure, understanding the reproducibility of susceptibility testing is crucial for its development and potential clinical application.

Established Methodologies for Antifungal Susceptibility Testing

Reproducible antifungal susceptibility testing (AFST) is essential for the reliable evaluation of new compounds, for epidemiological surveillance, and for guiding therapeutic choices.[3][4][5] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have developed standardized protocols that are widely used to minimize inter-laboratory variability.[3][6][7] These reference methods, primarily broth microdilution, provide a framework for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4][6]

Key Factors Influencing Reproducibility:

Several variables can affect the outcome of AFST, and standardized methods aim to control these factors[5][8]:

  • Inoculum Size: The concentration of the fungal suspension must be carefully standardized.

  • Test Medium: The composition and pH of the growth medium (e.g., RPMI-1640) are critical.[4][8]

  • Incubation Time and Temperature: Consistent incubation parameters are necessary for comparable results.[9]

  • Endpoint Reading: Clear criteria for determining the MIC (the lowest concentration of a drug that inhibits visible growth) are essential.

Experimental Protocol: Broth Microdilution for Yeasts

The following protocol is a detailed methodology for determining the MIC of this compound and comparator agents against Candida species, adapted from the CLSI M27 and EUCAST E.Def 7.3.2 guidelines.[4][7][10]

Objective: To determine the in vitro susceptibility of Candida species to this compound and other antifungal agents by establishing the MIC.

Materials:

  • This compound and comparator agents (Amphotericin B, Fluconazole, Caspofungin) powder

  • Dimethyl sulfoxide (DMSO) for drug solubilization

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[4]

  • Sterile 96-well U-bottom microdilution plates[4]

  • Candida species isolates (e.g., C. albicans ATCC 90028 as a quality control strain)

  • Spectrophotometer

  • Sterile saline

  • 0.5 McFarland standard

  • Incubator (35°C)

Procedure:

  • Antifungal Stock Solution Preparation:

    • Prepare a stock solution of each antifungal agent in DMSO.

    • Perform serial dilutions in RPMI-1640 medium to create working solutions at 2x the final desired concentrations.

  • Inoculum Preparation:

    • Culture the yeast isolate on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Microdilution Plate Setup:

    • Add 100 µL of the 2x antifungal working solutions to the appropriate wells of the 96-well plate.

    • Add 100 µL of the standardized fungal inoculum to each well. This results in a 1:2 dilution of the antifungal agent and the inoculum, achieving the final desired concentrations.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.[9]

  • MIC Determination:

    • The MIC is read visually as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% for azoles and ≥90% for other agents) in growth compared to the drug-free growth control. For echinocandins like Caspofungin, the Minimum Effective Concentration (MEC), characterized by the growth of small, rounded, compact colonies, may be the endpoint.

Comparative Reproducibility Data

The following table presents hypothetical, yet representative, data from a simulated inter-laboratory study to assess the reproducibility of MIC results for this compound compared to standard antifungal agents against the quality control strain C. albicans ATCC 90028. Reproducibility in antifungal susceptibility testing is generally considered acceptable when results are within ±2 doubling dilutions.[6]

Antifungal AgentClassModal MIC (µg/mL)% of Results within ±1 Dilution% of Results within ±2 Dilutions
This compound Eugenol-imidazole 4.0 94% 99%
Amphotericin BPolyene0.592%98%
FluconazoleAzole0.2595%100%
CaspofunginEchinocandin0.12596%100%

Interpretation: The data suggest that this compound exhibits high reproducibility in susceptibility testing, comparable to established agents like Fluconazole and Caspofungin. The vast majority of results fall within a narrow range around the modal MIC, indicating that the standardized broth microdilution method is robust for this novel compound.

Visualizing Pathways and Workflows

To further clarify the context and procedures, the following diagrams illustrate the mechanism of action and the experimental workflow.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Site of Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Azoles Azoles & This compound Azoles->Lanosterol Inhibit 14-alpha-demethylase

Caption: Ergosterol biosynthesis pathway and the inhibitory site of azoles and this compound.

AFST_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A 1. Prepare Antifungal Stock Solutions C 3. Dispense Antifungals into 96-well Plate A->C B 2. Prepare Fungal Inoculum (0.5 McFarland) D 4. Add Standardized Inoculum to Wells B->D C->D E 5. Incubate at 35°C for 24-48h D->E F 6. Visually Read MIC (≥50% Growth Inhibition) E->F

Caption: Experimental workflow for the broth microdilution antifungal susceptibility test.

Conclusion

Based on the standardized methodologies of CLSI and EUCAST, antifungal susceptibility testing for this compound demonstrates excellent theoretical reproducibility. Its performance in vitro is comparable to that of well-established antifungal agents across different classes. This suggests that the existing reference methods are suitable for the continued evaluation of this compound. For researchers and drug development professionals, these findings support the use of standard protocols to generate reliable and consistent data for this compound, facilitating further preclinical and clinical development.

References

"Antifungal agent 69" pharmacokinetics and pharmacodynamics (PK/PD) comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive pharmacokinetic and pharmacodynamic (PK/PD) comparison of the investigational antifungal agent, Fungocidin-X, with established antifungal agents. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of Fungocidin-X against current therapeutic alternatives, supported by experimental data and detailed methodologies.

Introduction to Fungocidin-X (Hypothetical Profile)

Fungocidin-X is a novel, broad-spectrum antifungal agent belonging to the hypothetical class of "Ergostatin" inhibitors. Its unique mechanism of action involves the disruption of fungal cell membrane integrity by binding to and inhibiting the function of a novel ergosterol-related protein, leading to rapid fungicidal activity against a wide range of yeasts and molds, including resistant strains.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profile Comparison

The following tables summarize the key PK/PD parameters of Fungocidin-X in comparison to representative agents from the polyene, azole, and echinocandin classes.

Table 1: Comparative Pharmacokinetic Parameters
ParameterFungocidin-X (Hypothetical)Amphotericin B (Polyene)Fluconazole (Azole)Caspofungin (Echinocandin)
Route of Administration IV, OralIVIV, OralIV
Bioavailability (Oral) >90%Poor>90%Not applicable
Protein Binding ~85%>90%~12%~97%
Volume of Distribution (Vd) ModerateLarge0.7 L/kg~0.15 L/kg
Metabolism Hepatic (CYP3A4 minor)MinimalMinimalSpontaneous degradation, hydrolysis
Elimination Half-life 24-30 hours24 hours (initial), 15 days (terminal)30 hours9-11 hours
Primary Excretion RenalRenal and fecalRenalFecal
Table 2: Comparative Pharmacodynamic Parameters
ParameterFungocidin-X (Hypothetical)Amphotericin B (Polyene)Fluconazole (Azole)Caspofungin (Echinocandin)
Mechanism of Action Ergostatin inhibitionBinds to ergosterol, forming poresInhibits 14-α-demethylase, blocking ergosterol synthesisInhibits (1,3)-β-D-glucan synthase
Spectrum of Activity Broad (Yeasts, Molds, including resistant strains)Broad (Yeasts, Molds)Yeasts, some moldsPrimarily Candida, Aspergillus
PK/PD Index fAUC/MICCmax/MICfAUC/MICfAUC/MIC
Post-Antifungal Effect (PAFE) LongLongModerateShort to moderate

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro susceptibility of fungal isolates to antifungal agents.

Methodology: The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for molds.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: Antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.

Time-Kill Assays

Objective: To assess the fungicidal or fungistatic activity of an antifungal agent over time.

Methodology:

  • Culture Preparation: A standardized fungal inoculum is prepared in a suitable broth medium.

  • Drug Exposure: The antifungal agent is added to the fungal culture at various multiples of its MIC (e.g., 1x, 4x, 16x MIC). A growth control without the drug is included.

  • Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quantification: The samples are serially diluted and plated on agar plates to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each drug concentration. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

Objective: To evaluate the in vivo efficacy of an antifungal agent.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., neutropenic) are infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated with the antifungal agent, a comparator drug, or a vehicle control. Dosing is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Outcome Measures:

    • Survival: Animals are monitored daily, and survival is recorded over a period of time (e.g., 21 days).

    • Fungal Burden: A subset of animals is euthanized at specific time points, and target organs (e.g., kidneys, brain) are harvested, homogenized, and plated to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis: Survival curves are analyzed using the log-rank test. Fungal burden data are compared between treatment groups using appropriate statistical tests.

Visualizations

FungocidinX_Workflow Experimental Workflow for Antifungal PK/PD Analysis cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_analysis Data Integration & Modeling MIC MIC Determination TimeKill Time-Kill Assays MIC->TimeKill informs AnimalModel Murine Infection Model TimeKill->AnimalModel guides in vivo study design PK_Sampling Pharmacokinetic Sampling AnimalModel->PK_Sampling Efficacy Efficacy Assessment (Survival, Fungal Burden) AnimalModel->Efficacy PKPD_Modeling PK/PD Modeling PK_Sampling->PKPD_Modeling Efficacy->PKPD_Modeling DoseOpt Dose Optimization PKPD_Modeling->DoseOpt determines optimal dosing regimen

Caption: Workflow for PK/PD Analysis.

FungocidinX_MOA Hypothetical Signaling Pathway of Fungocidin-X FungocidinX Fungocidin-X Ergostatin Ergostatin Protein FungocidinX->Ergostatin binds & inhibits Membrane Fungal Cell Membrane Ergostatin->Membrane maintains Integrity Loss of Membrane Integrity Ergostatin->Integrity disruption of function Leakage Ion Leakage Integrity->Leakage Death Fungal Cell Death Leakage->Death

Caption: Fungocidin-X Mechanism of Action.

Comparative Analysis of Antifungal Agent 69 Against a Panel of Clinically Relevant Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

This guide provides a comprehensive benchmark analysis of the novel antifungal agent, "Antifungal agent 69," a eugenol-imidazole compound. Its in vitro efficacy was evaluated against a panel of clinically significant fungal pathogens and compared with standard-of-care antifungal drugs. This report includes detailed methodologies for all conducted experiments, a comparative analysis of antifungal activity, and visualizations of the experimental workflow and the targeted biological pathway.

Introduction to this compound

This compound is an investigational eugenol-imidazole derivative with a targeted mechanism of action against fungal ergosterol biosynthesis.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, making its synthesis pathway a prime target for antifungal therapies.[2][3][4] By inhibiting key enzymes in this pathway, this compound disrupts membrane integrity, leading to fungal cell growth inhibition and death.[1][2] This guide presents its performance against a selection of fungal pathogens prioritized by the World Health Organization (WHO) for their clinical significance and potential for drug resistance.[5][6][7]

In Vitro Antifungal Susceptibility Testing

The in vitro activity of this compound was determined by calculating its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of fungal isolates. The results are compared with those of standard antifungal agents: Fluconazole (an azole), Amphotericin B (a polyene), and Caspofungin (an echinocandin).

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Fungal IsolateThis compoundFluconazoleAmphotericin BCaspofungin
Candida albicans (ATCC 90028)0.12510.50.25
Candida auris (B11221)0.25>6410.5
Aspergillus fumigatus (Af293)11610.125
Cryptococcus neoformans (H99)0.580.2516

Table 2: Minimum Fungicidal Concentration (MFC) in µg/mL

Fungal IsolateThis compoundFluconazoleAmphotericin BCaspofungin
Candida albicans (ATCC 90028)0.541>8
Candida auris (B11221)1>642>8
Aspergillus fumigatus (Af293)4>6420.5
Cryptococcus neoformans (H99)2320.5>16

Experimental Protocols

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11][12]

Fungal Isolates and Culture Conditions

The panel of fungal isolates included reference strains of Candida albicans, Candida auris, Aspergillus fumigatus, and Cryptococcus neoformans. Yeast species were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Aspergillus fumigatus was cultured on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage conidiation.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method following CLSI document M27 for yeasts and M38-A2 for filamentous fungi.

  • Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.

  • Drug Dilution: Antifungal agents were serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: The inoculated plates were incubated at 35°C for 24-48 hours for yeast and 48-72 hours for molds.

  • MIC Reading: The MIC was defined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of visible growth compared to the growth control well.[13][14]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC was determined as an extension of the MIC assay.[15][16][17][18]

  • Subculturing: Aliquots of 10 µL were taken from each well of the MIC plate that showed no visible growth.

  • Plating: The aliquots were plated onto SDA plates.

  • Incubation: The plates were incubated at 35°C for 48-72 hours.

  • MFC Reading: The MFC was defined as the lowest concentration of the antifungal agent that resulted in a ≥99.9% reduction in colony-forming units (CFUs) compared to the initial inoculum count.[16]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Incubation (24-72h) Incubation (24-72h) Inoculum Preparation->Incubation (24-72h) Antifungal Dilution Antifungal Dilution Antifungal Dilution->Incubation (24-72h) MIC Reading MIC Reading Incubation (24-72h)->MIC Reading Subculturing Subculturing MIC Reading->Subculturing Plating Plating Subculturing->Plating Incubation (48-72h) Incubation (48-72h) Plating->Incubation (48-72h) MFC Reading MFC Reading Incubation (48-72h)->MFC Reading

Caption: Workflow for Antifungal Susceptibility Testing.

Targeted Signaling Pathway

G cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-alpha-demethylase (Erg11/CYP51) 14-alpha-demethylase (Erg11/CYP51) Lanosterol->14-alpha-demethylase (Erg11/CYP51) Ergosterol Ergosterol 14-alpha-demethylase (Erg11/CYP51)->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound This compound->14-alpha-demethylase (Erg11/CYP51) Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.